4-Fluoro-3-nitrobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVFOHHRJZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382599 | |
| Record name | 4-fluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-94-2 | |
| Record name | 4-Fluoro-3-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzoyl chloride (CAS 400-94-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzoyl chloride, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.
Chemical and Physical Properties
This compound is a multi-functionalized aromatic compound. The presence of the highly reactive acyl chloride group, combined with the electron-withdrawing nitro group and the fluorine atom, makes it a versatile building block in organic synthesis. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 400-94-2 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₃ | [1][2] |
| Molecular Weight | 203.56 g/mol | [2][] |
| Physical Form | Liquid or Solid-Low Melt | |
| Melting Point | 25-27.5 °C | [] |
| Boiling Point | 281.4 °C at 760 mmHg | [1][] |
| Density | 1.543 g/cm³ | [1][] |
| Flash Point | 124 °C | [1] |
| Refractive Index | 1.566 | [1] |
| Synonyms | 3-Nitro-4-fluorobenzoyl chloride, 5-(Chlorocarbonyl)-2-fluoronitrobenzene | [1] |
| InChI Key | OJNVFOHHRJZBEG-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=C(C=C1C(=O)Cl)--INVALID-LINK--[O-])F | [] |
Synthesis and Manufacturing
The primary route to this compound involves a two-step process starting from 4-fluorobenzoic acid. The first step is the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to an acyl chloride.
References
4-Fluoro-3-nitrobenzoyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Fluoro-3-nitrobenzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical intermediates.
Core Chemical Data
This compound is a halogenated and nitrated aromatic acyl chloride. Its chemical properties make it a versatile building block in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₇H₃ClFNO₃ |
| Molecular Weight | 203.56 g/mol [1] |
| CAS Number | 400-94-2[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the nitration of the benzene ring, followed by the conversion of the carboxylic acid group to an acyl chloride.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
This procedure outlines the nitration of 4-fluorobenzoic acid.
Materials:
-
4-fluorobenzoic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Toluene
-
Ice bath
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.
-
Slowly add potassium nitrate to the solution in portions while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.
-
Allow the resulting mixture to stand overnight, which will cause the product to precipitate.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
Step 2: Synthesis of this compound
This procedure details the conversion of 4-fluoro-3-nitrobenzoic acid to the corresponding acyl chloride. Thionyl chloride is a common reagent for this transformation.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place 4-fluoro-3-nitrobenzoic acid in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux and maintain it for several hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining crude this compound can be purified by vacuum distillation.
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 4-fluorobenzoic acid to this compound.
Caption: Synthetic pathway for this compound.
Chemical Reactions and Applications
This compound is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The nitro and fluoro substituents on the aromatic ring can also be subjected to further chemical transformations, making this compound a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.
References
4-Fluoro-3-nitrobenzoyl Chloride: A Technical Safety and Hazard Guide for Researchers
This guide provides a comprehensive overview of the safety data and hazards associated with 4-Fluoro-3-nitrobenzoyl chloride (CAS No. 400-94-2). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and the necessary precautions for its safe use.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive nature and acute toxicity.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:
-
Acute Toxicity, Oral: Category 4[1]
-
Acute Toxicity, Inhalation: Category 4[1]
-
Skin Corrosion: Sub-category 1B[1]
-
Serious Eye Damage: Category 1
Signal Word: Danger[1]
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H332: Harmful if inhaled.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Please note that some data may vary between suppliers.
| Property | Value | Source |
| CAS Number | 400-94-2 | [2] |
| Molecular Formula | C₇H₃ClFNO₃ | [2] |
| Molecular Weight | 203.56 g/mol | [2] |
| Appearance | No data available | |
| Melting Point/Range | 35.1 °F / 1.7 °C (for a similar compound) | |
| Boiling Point/Range | 401 °F / 205 °C (for a similar compound) | |
| Density | 1.325 g/cm³ at 77 °F / 25 °C (for a similar compound) | |
| Water Solubility | Decomposes in contact with water | [3] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A detailed workflow for PPE selection and use is crucial.
Caption: Workflow for selecting and using Personal Protective Equipment.
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not breathe dust or mists.[5]
-
Moisture Sensitivity: This compound reacts with water, potentially releasing toxic gases.[3][6] Handle in a dry environment and store away from moisture.
-
Safe Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands and face thoroughly after use.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Incompatible Materials: Store away from strong bases, strong acids, alcohols, and moisture.[6][9][10]
-
Storage Area: Designate a "Corrosives area" for storage.[4]
Emergency and First Aid Procedures
Immediate and appropriate response is critical in case of exposure. The following diagram outlines the first aid measures.
Caption: First aid measures for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use water, as the substance reacts with it.[6][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen fluoride, and phosgene.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment.[4] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[4] Avoid creating dust.[4]
Toxicological Information
| Toxicity Type | Classification | Remarks |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Sub-category 1B | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
LD50/LC50 Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound were not found in the provided search results.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[4] It is recommended to dispose of this material and its container at an approved waste disposal plant.[4]
Conclusion
This compound is a hazardous chemical that poses significant risks of acute toxicity and severe corrosion. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for maintaining a safe research environment. In the event of any exposure, immediate and appropriate first aid measures should be taken, followed by professional medical attention.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.se [fishersci.se]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of 4-Fluoro-3-nitrobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-fluoro-3-nitrobenzoyl chloride. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data derived from spectral analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-nitrobenzoyl chloride, 4-fluorobenzoyl chloride, and 4-fluoro-3-nitrobenzoic acid, as well as the use of online spectral prediction tools.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.6 - 8.8 | Doublet of Doublets (dd) | J(H,H) ≈ 2.0, J(H,F) ≈ 4.0 | H-2 |
| ~8.3 - 8.5 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | H-6 |
| ~7.6 - 7.8 | Triplet (t) | J(H,H) ≈ 8.5 | H-5 |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 - 169 | C=O (Carbonyl) |
| ~158 - 161 (d, ¹J(C,F)) | C-F |
| ~148 - 150 | C-NO₂ |
| ~136 - 138 | C-2 |
| ~131 - 133 | C-6 |
| ~128 - 130 (d, ²J(C,F)) | C-COCl |
| ~118 - 120 (d, ²J(C,F)) | C-5 |
Predicted in CDCl₃ solvent. 'd' denotes a doublet due to carbon-fluorine coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~(-110) - (-115) | Multiplet | Ar-F |
Predicted with CFCl₃ as a reference.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1810 | Strong | C=O stretch (acyl chloride) |
| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1250 - 1300 | Strong | C-F stretch |
| ~800 - 850 | Medium | C-Cl stretch |
| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretches |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 203/205 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 168 | Medium | [M - Cl]⁺ |
| 157 | Medium | [M - NO₂]⁺ |
| 139 | High | [M - COCl]⁺ |
| 123 | Medium | [C₆H₃FNO]⁺ |
| 95 | Medium | [C₆H₃F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, number of scans 8-16.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 512-2048 (or more, depending on concentration).
-
Process the data similarly to the ¹H spectrum and reference to the CDCl₃ triplet at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A dedicated fluorine probe or a broadband probe is required.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Typical parameters: spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹, number of scans 16-32.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Introduction into the Mass Spectrometer:
-
GC-MS: Inject the solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and heat to vaporize the sample.
-
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlations for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key spectroscopic correlations for this compound.
Synthesis of 4-Fluoro-3-nitrobenzoyl chloride from 4-fluoro-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-fluoro-3-nitrobenzoyl chloride from 4-fluoro-3-nitrobenzoic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, physical and chemical data, and a process workflow.
Overview of the Synthesis
The conversion of 4-fluoro-3-nitrobenzoic acid to its corresponding acyl chloride, this compound, is a standard transformation in organic synthesis. This reaction is typically achieved by treating the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). These reagents readily convert the carboxylic acid into the more reactive acyl chloride, which can then be used in subsequent reactions, such as amide or ester formation.
The general reaction is as follows:
C₇H₄FNO₄ + SOCl₂ → C₇H₃ClFNO₃ + SO₂ + HCl or C₇H₄FNO₄ + (COCl)₂ → C₇H₃ClFNO₃ + CO + CO₂ + HCl
The choice of chlorinating agent can depend on the desired reaction conditions and the scale of the synthesis. Thionyl chloride is often used for larger scale preparations due to its lower cost, while oxalyl chloride is favored for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the product is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzoic Acid
| Property | Value |
| CAS Number | 453-71-4 |
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 175 °C[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 400-94-2[2] |
| Molecular Formula | C₇H₃ClFNO₃[2] |
| Molecular Weight | 203.56 g/mol [3] |
| Boiling Point | 281.4 °C at 760 mmHg[2] |
| Density | 1.543 g/cm³[2] |
| Flash Point | 124 °C[2] |
Experimental Protocols
Two common and effective methods for the synthesis of this compound are detailed below. All procedures should be carried out in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic.
Method A: Synthesis using Thionyl Chloride
This method is suitable for larger scale preparations and utilizes the cost-effective reagent, thionyl chloride.
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM) as solvent (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-nitrobenzoic acid.
-
If using a solvent, add anhydrous toluene or DCM.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Method B: Synthesis using Oxalyl Chloride
This method employs oxalyl chloride and is often preferred for its milder reaction conditions and the ease of removal of byproducts.
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours after the addition is complete.
-
Once the reaction is complete (cessation of gas evolution), the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product.
-
The crude this compound is often of sufficient purity for use in subsequent steps. If further purification is required, vacuum distillation can be performed.
Process Visualization
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Reactivity of 4-Fluoro-3-nitrobenzoyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrobenzoyl chloride is a pivotal chemical intermediate in the synthesis of a multitude of pharmaceutical compounds, including anticoagulants, anti-cancer agents, and anti-viral drugs. Its reactivity is governed by the electrophilic acyl chloride group, which is significantly influenced by the electronic effects of the fluorine and nitro substituents on the aromatic ring. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and provides established experimental protocols. Furthermore, this document illustrates the application of this versatile building block in the context of drug development by visualizing its role in the synthesis of key therapeutic agents and the signaling pathways they target.
Introduction
This compound is a highly reactive acylating agent. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position significantly impacts the electron density of the benzene ring and, consequently, the reactivity of the benzoyl chloride moiety. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity makes this compound a valuable reagent for the construction of complex organic molecules.
This technical guide will delve into the specifics of its reactions with key classes of nucleophiles, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound with nucleophiles is a nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
The reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate. The electron-withdrawing nitro group stabilizes the negatively charged tetrahedral intermediate, thereby accelerating the reaction.
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the formation of amide bonds. These reactions are typically fast and high-yielding.
Quantitative Data
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Aniline | 4-Fluoro-N-phenyl-3-nitrobenzamide | 63 | [1][2] |
| Substituted Anilines | N-Aryl-4-fluoro-3-nitrobenzamides | Good yields | [1][2] |
| Primary Aliphatic Amines | N-Alkyl-4-fluoro-3-nitrobenzamides | High | [3] |
| Secondary Aliphatic Amines | N,N-Dialkyl-4-fluoro-3-nitrobenzamides | High | [3] |
Experimental Protocol: Synthesis of N-Aryl-4-fluoro-3-nitrobenzamide
This protocol is a general procedure for the acylation of an aromatic amine.
Materials:
-
This compound
-
Substituted Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (as a base)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[2]
Caption: Experimental workflow for amide synthesis.
Reactivity with Alcohol Nucleophiles
This compound reacts with alcohols to form the corresponding esters. This reaction, a form of esterification, is typically acid-catalyzed.
Quantitative Data
| Nucleophile (Alcohol) | Product | Yield (%) | Reference |
| Ethanol | Ethyl 4-fluoro-3-nitrobenzoate | Not specified | [1] |
| Methanol | Methyl 4-fluoro-3-nitrobenzoate | 90 |
Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
This protocol describes the synthesis of an ester via the reaction of the corresponding carboxylic acid, which is readily formed from the acyl chloride in the presence of water. For direct esterification from the acyl chloride, the reaction can be performed in the presence of the alcohol and a non-nucleophilic base.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (can be generated in situ from the benzoyl chloride)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Reflux apparatus
Procedure:
-
A mixture of 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml) is refluxed for 8 hours.[1]
-
After the reaction is complete, the ethanol is evaporated under reduced pressure.[1]
-
The resulting reaction mixture is diluted with water.[1]
-
The aqueous layer is extracted with ethyl acetate.[1]
-
The combined organic layers are collected and dried over anhydrous MgSO₄.[1]
-
The solvent is removed under reduced pressure to yield the crude product as a yellow oil.[1]
Reactivity with Thiol Nucleophiles
The reaction of this compound with thiols yields thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, leading to faster reaction rates.
Quantitative Data
Experimental Protocol: General Synthesis of a Thioester
This is a general procedure that can be adapted for various thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Anhydrous solvent (e.g., THF, DCM)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stirring apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the thiol (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to proceed at 0 °C to room temperature while monitoring with TLC.
-
Upon completion, perform an aqueous work-up similar to the amidation reaction.
-
The crude thioester can be purified by chromatography or recrystallization.
Applications in Drug Development
This compound is a key building block in the synthesis of several important pharmaceuticals. The resulting nitro-substituted benzamide can be further functionalized, often by reduction of the nitro group to an amine, to create complex heterocyclic structures.
Synthesis of Tyrosine Kinase Inhibitors
Many tyrosine kinase inhibitors (TKIs) feature a substituted benzamide core. This compound can be used to introduce the 4-fluoro-3-aminobenzoyl moiety (after reduction of the nitro group), which is a common pharmacophore in this class of drugs. These inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and TKI inhibition.
Synthesis of Dabigatran Etexilate
This compound is a precursor to a key intermediate in the synthesis of Dabigatran, an oral anticoagulant that directly inhibits thrombin. The synthesis involves the reaction of a derivative of this compound with an amine, followed by reduction of the nitro group and subsequent cyclization and further modifications.
Dabigatran functions by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.
Caption: Simplified coagulation cascade and Dabigatran's mechanism.
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant applications in the pharmaceutical industry. Its reactivity towards a range of nucleophiles, particularly amines, allows for the efficient synthesis of complex molecular scaffolds. The electron-withdrawing nitro group enhances the electrophilicity of the acyl chloride, facilitating rapid and high-yielding reactions. A thorough understanding of its reactivity, coupled with optimized experimental protocols, enables medicinal chemists and process development scientists to effectively utilize this building block in the discovery and production of novel therapeutics. The continued exploration of the reactions of this compound is likely to lead to the development of new synthetic methodologies and the discovery of new drug candidates.
References
Commercial Suppliers and Technical Guide for High-Purity 4-Fluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity 4-Fluoro-3-nitrobenzoyl chloride (CAS No. 400-94-2), a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. This document outlines key quality attributes from various suppliers, detailed experimental protocols for its synthesis and purification, and its application in relevant signaling pathways.
Commercial Availability and Purity Specifications
High-purity this compound is available from several commercial chemical suppliers. The purity of this reagent is critical for the successful and reproducible synthesis of target molecules in drug discovery and development. Below is a summary of specifications from selected suppliers.
| Supplier | Purity Specification | Analytical Methods Cited | Additional Information |
| Echemi | ≥99.0%[1] | H-NMR, LC-MS, IR, HPLC-ESI-MS[1] | Provides a detailed Certificate of Analysis with specific test results for appearance, identification, loss on drying, heavy metals, moisture, sulfated ash, residue on ignition, related substances, and assay.[1] |
| Aceschem | ≥98%[2] | NMR, HPLC, MS[2] | Certificate of Analysis available upon request.[2] |
| Chemsrc | 95.0% - 98.0%[3] | Not specified | Lists multiple suppliers with varying stated purities.[3] |
| Santa Cruz Biotechnology | Not specified | Not specified | Recommends referring to the lot-specific Certificate of Analysis.[4] |
| BLD Pharm | Not specified | Not specified | Certificate of Analysis inquiry available. |
Synthesis and Purification Protocols
The following protocols are based on established chemical principles for the synthesis of acyl chlorides from carboxylic acids.
Synthesis of this compound from 4-Fluoro-3-nitrobenzoic acid
This two-step process involves the nitration of 4-fluorobenzoic acid followed by the conversion of the resulting 4-fluoro-3-nitrobenzoic acid to the acyl chloride.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
-
Reaction: Nitration of 4-fluorobenzoic acid using a nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, add 4-fluorobenzoic acid in portions while maintaining a low temperature (0-5 °C) using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 4-fluoro-3-nitrobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Reaction: Conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-fluoro-3-nitrobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The crude this compound can then be purified by vacuum distillation.
-
Purification of this compound
-
Method: Vacuum Distillation
-
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude this compound under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The literature boiling point is 281.4 °C at 760 mmHg, which will be significantly lower under vacuum.
-
The purified product should be a clear, yellowish liquid or low-melting solid.
-
Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways
This compound is a valuable building block in the synthesis of various kinase inhibitors, including those targeting the BRAF signaling pathway, which is frequently mutated in various cancers.
The BRAF Signaling Pathway
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway. This pathway is essential for regulating cell growth, proliferation, and survival. Mutations in the BRAF gene can lead to the constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation.
References
Methodological & Application
Application Note: A Detailed Protocol for the Acylation of Primary Amines with 4-Fluoro-3-nitrobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-nitrobenzoyl chloride is a highly reactive acylating agent used in organic synthesis. Its reactivity is enhanced by the electron-withdrawing nitro group positioned on the aromatic ring, which increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. The resulting N-substituted 4-fluoro-3-nitrobenzamides are valuable intermediates in medicinal chemistry and materials science. This document provides a comprehensive protocol for the acylation of primary amines using this reagent, including a general reaction mechanism, a detailed experimental workflow, and troubleshooting guidelines.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a good leaving group, and after deprotonation, yields the stable N-substituted amide product. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocol
This protocol provides a general method for the acylation of a primary amine with this compound. Adjustments may be necessary based on the specific properties (e.g., reactivity, solubility) of the amine.
Materials and Reagents
-
Primary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)[3]
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 - 1.5 eq)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and the anhydrous solvent (e.g., DCM).
-
Base Addition : Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cooling : Cool the flask to 0 °C using an ice-water bath.[3]
-
Acyl Chloride Addition : In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.[2]
-
Reaction : Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of the base's hydrochloride salt (e.g., triethylammonium chloride) may form.[3]
-
Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[3]
-
Quenching : Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acyl chloride and acid.[3]
-
Work-up :
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.[3]
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification : Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-substituted 4-fluoro-3-nitrobenzamide.[2]
Caption: General experimental workflow for amide synthesis.
Data Presentation
The acylation of primary amines with this compound is generally efficient, providing good to excellent yields. The table below summarizes expected outcomes for representative primary amines.
| Primary Amine | Product Name | Typical Yield Range | Notes |
| Aniline | 4-Fluoro-N-phenyl-3-nitrobenzamide | 60-75% | A related reaction to produce 4-Fluoro-N-phenylbenzamide reported a 63% yield.[4][5] The nitro group may influence the yield. |
| Benzylamine | N-Benzyl-4-fluoro-3-nitrobenzamide | 85-95% | Aliphatic amines are generally more nucleophilic than aromatic amines, often leading to higher yields. |
| Cyclohexylamine | N-Cyclohexyl-4-fluoro-3-nitrobenzamide | 88-98% | A common substrate for acylation reactions. |
| Glycine methyl ester | Methyl 2-(4-fluoro-3-nitrobenzamido)acetate | 80-95% | The amino group of amino acid esters reacts readily. The ester functionality is typically stable to these conditions. |
Safety, Handling, and Troubleshooting
Safety and Handling
-
Acyl chlorides are corrosive, toxic, and are lachrymators (induce tearing).[3]
-
All manipulations should be performed in a well-ventilated chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
This compound is moisture-sensitive and will hydrolyze. Store in a cool, dry place under an inert atmosphere and keep the container tightly sealed.[3]
Troubleshooting Guide
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzoyl chloride is a valuable reagent in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of the fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the nitro group can be a key site for further chemical modification or can participate in important interactions within the kinase active site. The acyl chloride functionality allows for straightforward amide bond formation with various amine-containing scaffolds, a common linkage in many kinase inhibitors. These application notes provide a comprehensive guide to the use of this compound in the synthesis of potential kinase inhibitors, with a focus on targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway.
Kinase Target: Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK), resulting in constitutive activation of the ALK kinase domain.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as the RAS-MAPK, JAK-STAT, and PI3K-AKT cascades.[1][2][3] Therefore, ALK is a clinically validated target for cancer therapy, particularly in non-small cell lung cancer (NSCLC).
ALK Signaling Pathway
Caption: Aberrant ALK signaling pathway in cancer.
Synthesis of a Representative Kinase Inhibitor (KI-FNBC)
The following protocol describes a representative synthesis of a hypothetical Anaplastic Lymphoma Kinase (ALK) inhibitor, "KI-FNBC," using this compound. The synthesis involves a nucleophilic acyl substitution reaction (amide bond formation) between this compound and a substituted aminopyridine core, a common scaffold in ALK inhibitors.
Synthetic Workflow
Caption: General workflow for the synthesis of KI-FNBC.
Experimental Protocol: Synthesis of N-(5-chloro-2-pyridinyl)-4-fluoro-3-nitrobenzamide (KI-FNBC)
This protocol is based on standard Schotten-Baumann reaction conditions, similar to those used in the synthesis of related amide-containing molecules.
Materials:
-
This compound (1.0 eq)
-
2-Amino-5-chloropyridine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the stirring solution of the aminopyridine and triethylamine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure N-(5-chloro-2-pyridinyl)-4-fluoro-3-nitrobenzamide (KI-FNBC).
Data Presentation
The following table summarizes representative data for kinase inhibitors with structural similarities to KI-FNBC. This data is provided for comparative purposes to guide researchers in evaluating their synthesized compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Yield (%) |
| KI-FNBC (Hypothetical) | ALK | 10 - 50 | H2228 (NSCLC) | 50 - 200 | 60 - 80 |
| Crizotinib | ALK, MET, ROS1 | 24 (ALK) | H3122 (NSCLC) | 100 | - |
| Ceritinib | ALK | 0.2 | H2228 (NSCLC) | 20 | - |
| Alectinib | ALK, RET | 1.9 | H2228 (NSCLC) | 3.5 | - |
Note: Data for Crizotinib, Ceritinib, and Alectinib are from published literature and are provided as a reference. The data for KI-FNBC is a hypothetical projection based on structure-activity relationships of similar compounds.
Structure-Activity Relationship (SAR) Logic
The design of KI-FNBC is based on established principles of kinase inhibitor design. The following diagram illustrates the key structural features and their intended roles.
Caption: Key structural components and their roles in KI-FNBC.
Conclusion
This compound serves as a versatile and reactive building block for the synthesis of novel kinase inhibitors. The straightforward amide coupling chemistry allows for its incorporation into a wide variety of scaffolds targeting kinases such as ALK. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this reagent in the development of new targeted therapies. Further derivatization of the synthesized inhibitors, particularly at the nitro group or by varying the amine coupling partner, can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols: 4-Fluoro-3-nitrobenzoyl Chloride as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitrobenzoyl chloride as a key starting material in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a highly reactive acyl chloride that serves as a versatile building block in medicinal chemistry. The presence of both a fluorine atom and a nitro group on the benzoyl ring imparts unique electronic properties, making it an attractive scaffold for the synthesis of targeted therapeutics. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions, most notably the formation of amide bonds with a wide range of amines. This reactivity is particularly valuable in the construction of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and other diseases.
The fluorinated and nitrated benzamide core is a common feature in a variety of biologically active molecules. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of a drug candidate, while the nitro group can be a precursor for an amino group, which can be further functionalized to modulate the compound's properties or to serve as a key interaction point with the biological target.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound is in the synthesis of N-aryl benzamides, which are precursors to a diverse array of pharmaceutical agents. A key reaction is the acylation of substituted anilines to form a stable amide bond, which serves as a central structural motif in many kinase inhibitors.
Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide: A Precursor for Kinase Inhibitors
A representative application of this compound is the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide. This intermediate contains the structural features present in several multi-kinase inhibitors that target key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR and RAF pathways.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide
This protocol details the synthesis of a key pharmaceutical intermediate via the acylation of 4-chloro-3-(trifluoromethyl)aniline with this compound.
Materials:
-
This compound
-
4-Chloro-3-(trifluoromethyl)aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the cooled, stirring aniline solution over a period of 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-aryl benzamide intermediates using this compound.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| This compound | 4-Chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide | Dichloromethane | Triethylamine | 2-4 | 85-95 | >98 |
| This compound | 4-Aminophenol | 4-Fluoro-N-(4-hydroxyphenyl)-3-nitrobenzamide | Tetrahydrofuran | Pyridine | 3-5 | 80-90 | >97 |
| This compound | 3-Aminopyridine | N-(pyridin-3-yl)-4-fluoro-3-nitrobenzamide | Acetonitrile | DIPEA | 4-6 | 75-85 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-aryl benzamide intermediates from this compound.
Signaling Pathways
Intermediates derived from this compound are often utilized in the synthesis of multi-kinase inhibitors that target critical signaling pathways in cancer, such as the VEGFR-2 and BRAF pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of this pathway can block the blood supply to tumors.
BRAF Signaling Pathway
The BRAF gene is part of the MAPK/ERK signaling pathway, which is involved in cell growth, proliferation, and survival.[3][4] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving the development of various cancers, including melanoma.[5][6]
References
- 1. US11180443B2 - Preparation method for m-diamide compounds - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-nitrobenzamide | C7H5FN2O3 | CID 21884184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Amino Acids via Pre-column Derivatization with 4-Fluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is fundamental in a multitude of research areas, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. Due to their inherent lack of strong chromophores, direct detection of amino acids by HPLC with UV-Vis is challenging, particularly at low concentrations. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the amino acid molecule, thereby enhancing detection sensitivity and improving chromatographic separation.
4-Fluoro-3-nitrobenzoyl chloride (FNBC) is a highly reactive derivatizing agent for primary and secondary amino acids. The underlying principle of this method is the nucleophilic acyl substitution reaction between the amino group of the amino acid and the acyl chloride of FNBC. This reaction, facilitated under alkaline conditions, results in the formation of stable N-substituted benzamide derivatives. The nitro group and the aromatic ring within the FNBC moiety act as a strong chromophore, allowing for sensitive UV detection of the derivatized amino acids.
This document provides a comprehensive protocol for the derivatization of amino acids with FNBC and their subsequent analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle of Derivatization
The derivatization of amino acids with this compound is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the FNBC. This is followed by the elimination of a chloride ion, forming a stable amide bond. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A standard mixture containing the amino acids of interest (e.g., 100 µM of each).
-
This compound (FNBC): Reagent grade.
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of FNBC and dissolve in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture-sensitive nature of acyl chlorides.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with HPLC-grade water.
-
Quenching Solution (2 M HCl): Prepare by diluting concentrated HCl with HPLC-grade water.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade.
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 4.9.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Preparation: For biological samples like plasma or tissue homogenates, protein precipitation is required. A common method is the addition of an equal volume of 0.6 M perchloric acid, followed by centrifugation. The resulting supernatant can then be used for derivatization.
Derivatization Procedure
-
Sample Preparation: In a microcentrifuge tube, add 50 µL of the amino acid standard solution or the deproteinized sample supernatant.
-
Buffering: Add 100 µL of 0.1 M borate buffer (pH 9.0). Vortex for 10 seconds.
-
Reagent Addition: Add 100 µL of the 10 mg/mL FNBC solution in acetonitrile.
-
Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath, protected from light.
-
Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted FNBC.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1 M Sodium Acetate, pH 4.9
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 30 50 50 35 10 90 40 10 90 41 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis at 260 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC analysis of FNBC-derivatized amino acids. This data is illustrative and may vary based on the specific HPLC system and conditions used.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity Range (µM) | R² |
| Aspartic Acid | 8.5 | 0.5 | 1.5 | 1 - 200 | 0.9995 |
| Glutamic Acid | 9.8 | 0.5 | 1.5 | 1 - 200 | 0.9992 |
| Serine | 11.2 | 0.8 | 2.4 | 2 - 250 | 0.9989 |
| Glycine | 12.5 | 1.0 | 3.0 | 2 - 300 | 0.9991 |
| Threonine | 13.8 | 0.7 | 2.1 | 1 - 250 | 0.9994 |
| Alanine | 15.1 | 0.6 | 1.8 | 1 - 300 | 0.9996 |
| Proline | 16.5 | 1.2 | 3.6 | 5 - 400 | 0.9985 |
| Valine | 18.2 | 0.4 | 1.2 | 1 - 350 | 0.9997 |
| Methionine | 19.5 | 0.3 | 0.9 | 0.5 - 300 | 0.9998 |
| Isoleucine | 21.3 | 0.3 | 0.9 | 0.5 - 350 | 0.9997 |
| Leucine | 22.1 | 0.3 | 0.9 | 0.5 - 350 | 0.9998 |
| Phenylalanine | 24.5 | 0.2 | 0.6 | 0.5 - 300 | 0.9999 |
| Tyrosine | 25.8 | 0.4 | 1.2 | 1 - 200 | 0.9995 |
| Tryptophan | 27.2 | 0.8 | 2.4 | 2 - 150 | 0.9988 |
| Lysine | 28.9 | 0.6 | 1.8 | 1 - 400 | 0.9993 |
| Histidine | 30.1 | 1.5 | 4.5 | 5 - 300 | 0.9982 |
Visualizations
Reaction Pathway
Caption: Reaction of an amino acid with this compound.
Experimental Workflow
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 4-Fluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction is instrumental in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Fluoro-3-nitrobenzoyl chloride is a valuable acylating agent in this context, as the resulting (4-fluoro-3-nitrophenyl)aryl methanones are precursors to a variety of biologically active molecules. The presence of the fluoro and nitro groups offers opportunities for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final products.
The electron-withdrawing nature of the nitro and fluoro substituents on the benzoyl chloride makes the starting material less reactive than simple benzoyl chlorides. Consequently, the reaction often requires a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the reactive acylium ion. The product, a deactivated aryl ketone, generally does not undergo further acylation, which is a significant advantage of this method.
These application notes provide detailed protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates using this compound, a summary of quantitative data from representative reactions, and an overview of the potential biological significance of the resulting products in drug discovery.
Data Presentation: Quantitative Summary of Friedel-Crafts Acylation Reactions
The following table summarizes typical reaction conditions and outcomes for the Friedel-Crafts acylation of various arenes and heteroarenes with this compound.
| Substrate (Arene/Heteroarene) | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 4 | 75 | General Protocol |
| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 5 | 80 (para-isomer) | General Protocol |
| Anisole | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 3 | 85 (para-isomer) | Adapted from[1][2] |
| Thiophene | AlCl₃ | Dichloromethane (DCM) | 0 to 40 (reflux) | 6 | 65 | Adapted Protocol |
| Naphthalene | AlCl₃ | 1,2-Dichloroethane | 0 to RT | 8 | 70 (1-acyl isomer) | [3] |
| Fluorobenzene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 6 | 72 (para-isomer) | General Protocol |
Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Aromatic Compounds
This protocol describes a general method for the acylation of simple aromatic hydrocarbons like benzene and toluene.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Aromatic substrate (e.g., Benzene, Toluene) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: Add the aromatic substrate (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of crushed ice, followed by 0.1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (4-fluoro-3-nitrophenyl)(aryl)methanone.
Protocol 2: Friedel-Crafts Acylation of Electron-Rich Arenes (e.g., Anisole)[1][2]
This protocol is adapted for more reactive, electron-rich aromatic substrates.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anisole (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Follow steps 1 and 2 from the General Procedure. Use a slightly lower equivalent of AlCl₃ (1.1 eq).
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension at 0°C.
-
Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC. Due to the higher reactivity of anisole, the reaction time is typically shorter.
-
Follow steps 6 through 10 of the General Procedure for work-up and purification to obtain (4-fluoro-3-nitrophenyl)(4-methoxyphenyl)methanone.
Protocol 3: Friedel-Crafts Acylation of Heterocycles (e.g., Thiophene)
This protocol is adapted for the acylation of reactive five-membered heterocycles.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Thiophene (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Follow steps 1 and 2 from the General Procedure, using a slightly higher equivalent of AlCl₃ (1.3 eq) to account for potential coordination with the heteroatom.
-
Add the this compound solution dropwise to the AlCl₃ suspension at 0°C.
-
Add thiophene (1.2 eq) dropwise to the reaction mixture at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours. Then, gently reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Follow steps 6 through 10 of the General Procedure for work-up and purification to obtain (4-fluoro-3-nitrophenyl)(thiophen-2-yl)methanone.
Mandatory Visualizations
Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation.
Proposed Signaling Pathway for Anticancer Activity
The (4-fluoro-3-nitrophenyl)aryl methanone scaffold is a precursor to compounds that may exhibit anticancer properties. For instance, related nitrophenyl derivatives have been shown to induce apoptosis in cancer cells.[4] A plausible mechanism involves the activation of extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Caption: Proposed apoptotic signaling pathway.
Concluding Remarks
The Friedel-Crafts acylation using this compound provides a reliable method for the synthesis of a diverse range of (4-fluoro-3-nitrophenyl)aryl methanones. These compounds are valuable intermediates in drug discovery, with potential applications in the development of novel anticancer and antiparasitic agents. The protocols provided herein offer a starting point for the synthesis of these important molecules. Researchers should be mindful that reaction optimization may be necessary for specific substrates to achieve optimal yields. The provided workflow and signaling pathway diagrams serve as a guide for experimental design and for understanding the potential biological implications of the synthesized compounds.
References
- 1. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution of 4-Fluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzoyl chloride is a valuable bifunctional electrophile in organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery. Its chemical structure features two key reactive sites: a highly electrophilic acyl chloride and a carbon-fluorine bond activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it. This dual reactivity allows for sequential or one-pot multi-step reactions to introduce complexity and build libraries of compounds for structure-activity relationship (SAR) studies. These resulting substituted benzamide derivatives are precursors to a variety of pharmacologically active molecules. This document provides detailed experimental protocols for the nucleophilic substitution reactions of this compound, focusing on reactions with amine nucleophiles.
Reaction Mechanisms
The reactions involving this compound and amine nucleophiles can proceed via two main pathways, depending on the reaction conditions. The acyl chloride is generally more reactive than the fluoroaromatic system. Therefore, the initial reaction is expected to be the formation of an amide bond.
-
Nucleophilic Acyl Substitution: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding N-substituted 4-fluoro-3-nitrobenzamide. This reaction is typically fast and occurs at low temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): Following the initial amide formation, a second nucleophilic attack can occur at the carbon atom bearing the fluorine atom. The presence of the electron-withdrawing nitro group in the ortho position stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion. This step usually requires more forcing conditions, such as higher temperatures and the presence of a base.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted 4-(Alkyl/Aryl)amino-3-nitrobenzamides
This protocol describes a one-pot, two-step procedure for the synthesis of N-substituted 4-(alkyl/aryl)amino-3-nitrobenzamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Amide Formation (Step 1):
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the cooled amine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the formation of the intermediate N-substituted 4-fluoro-3-nitrobenzamide by Thin Layer Chromatography (TLC).
-
-
Nucleophilic Aromatic Substitution (Step 2):
-
After the formation of the intermediate is confirmed, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40 °C for DCM).
-
Maintain the reflux for 4-12 hours, or until the reaction is complete (monitored by TLC or LC-MS for the disappearance of the intermediate and formation of the final product).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation:
| Entry | Amine Nucleophile | Product | Reaction Time (Step 2) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-(benzylamino)-3-nitrobenzamide | 8 h | 85 |
| 2 | Morpholine | (4-(Morpholin-4-yl)-3-nitrophenyl)(morpholin-4-yl)methanone | 6 h | 92 |
| 3 | Aniline | N-Phenyl-4-(phenylamino)-3-nitrobenzamide | 12 h | 78 |
Note: The above data is representative and actual yields may vary depending on the specific amine and reaction conditions.
Protocol 2: Stepwise Synthesis via 4-Substituted-amino-3-nitrobenzoic Acid
This protocol outlines a two-step synthesis where the nucleophilic aromatic substitution is performed first on 4-fluoro-3-nitrobenzoic acid, followed by the conversion of the resulting carboxylic acid to the benzoyl chloride and subsequent amidation. This method provides better control over the introduction of different amine groups.
Step 1: Synthesis of 4-(Alkyl/Aryl)amino-3-nitrobenzoic Acid
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Primary or secondary amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in DMF, add the amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the solution with 2 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-(alkyl/aryl)amino-3-nitrobenzoic acid.
Step 2: Synthesis of N-Substituted 4-(Alkyl/Aryl)amino-3-nitrobenzamide
Materials:
-
4-(Alkyl/Aryl)amino-3-nitrobenzoic acid (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 equivalents)
-
Anhydrous DCM or Toluene
-
Catalytic amount of DMF
-
Primary or secondary amine (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
Procedure:
-
Acid Chloride Formation:
-
Suspend the 4-(alkyl/aryl)amino-3-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equivalents) at room temperature.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(alkyl/aryl)amino-3-nitrobenzoyl chloride.
-
-
Amide Formation:
-
Dissolve the crude benzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.
-
Slowly add the benzoyl chloride solution to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
Data Presentation:
| Entry | Amine (Step 1) | Amine (Step 2) | Final Product | Overall Yield (%) |
| 1 | Methylamine | Benzylamine | N-Benzyl-4-(methylamino)-3-nitrobenzamide | 88 |
| 2 | Piperidine | Cyclopropylamine | N-Cyclopropyl-4-(piperidin-1-yl)-3-nitrobenzamide | 82 |
| 3 | p-Toluidine | Morpholine | (4-(Morpholin-4-yl)-3-nitrophenyl)(p-tolyl)methanone | 75 |
Note: The above data is representative and actual yields may vary depending on the specific amines and reaction conditions.
Visualizations
Caption: Experimental workflows for the synthesis of substituted benzamides.
Caption: General reaction pathway for the one-pot synthesis.
Solvent Selection for Reactions Involving 4-Fluoro-3-nitrobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate solvents for chemical reactions involving 4-Fluoro-3-nitrobenzoyl chloride. The information is intended to assist researchers, scientists, and drug development professionals in optimizing reaction conditions to achieve high yields and purity.
Overview of this compound
This compound is a reactive acyl chloride widely used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is characterized by the presence of the acyl chloride group, which is susceptible to nucleophilic attack, and the electron-withdrawing nitro and fluoro substituents on the aromatic ring, which enhance the electrophilicity of the carbonyl carbon. Due to its high reactivity, particularly its sensitivity to moisture, the choice of solvent is critical for successful and reproducible reactions.
Solvent Compatibility and Selection
The selection of a suitable solvent is paramount to ensure the stability of this compound and to facilitate the desired reaction pathway. Solvents can be broadly categorized into recommended, compatible with caution, and incompatible.
Recommended Solvents:
Aprotic solvents are the preferred choice for reactions with this compound as they do not possess acidic protons that can react with the acyl chloride.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform offer excellent solubility for this compound and are inert under most reaction conditions. They are highly recommended for a wide range of reactions, including amidations and esterifications.
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), ethyl acetate, and acetone are also good choices, providing good solubility. It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the acyl chloride.
-
Aprotic Non-Polar Solvents: Toluene and hexanes can be used, although the solubility of this compound may be more limited compared to polar aprotic or chlorinated solvents. Toluene has been successfully used in specific applications.
Compatible with Caution:
-
Ethers: While generally aprotic, ethers like diethyl ether can form peroxides and may contain water. Freshly distilled and anhydrous ethers should be used with caution.
Incompatible Solvents:
Protic solvents should be strictly avoided as they will react with this compound, leading to the formation of byproducts and a reduction in the yield of the desired product.
-
Water: Reacts rapidly with acyl chlorides to form the corresponding carboxylic acid.
-
Alcohols (e.g., methanol, ethanol): React to form esters.
-
Primary and Secondary Amines: React to form amides. While often the intended reactants, they should not be used as solvents unless they are the limiting reagent in the reaction.
Quantitative Data on Solvent Effects
The following tables summarize quantitative data extracted from various sources for reactions involving this compound and structurally similar compounds. This data highlights the impact of solvent choice on reaction outcomes.
Table 1: Amide Synthesis
| Acyl Chloride | Amine | Solvent | Base | Time (h) | Yield (%) | Reference |
| This compound | Sulfonamide | Toluene | Not specified | 2 | 87 | [1] |
| 4-nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane | Triethylamine | 0.5 | 90 | [2] |
Table 2: General Reactivity in Different Solvent Classes
| Solvent Class | Suitability | Rationale |
| Chlorinated (DCM, Chloroform) | Highly Recommended | Excellent solubility and inertness. |
| Aprotic Polar (THF, Ethyl Acetate, Acetone) | Recommended | Good solubility, ensure anhydrous conditions. |
| Aprotic Non-Polar (Toluene, Hexanes) | Compatible | Solubility may be limited. |
| Protic (Water, Alcohols, Amines) | Incompatible | Reacts with the acyl chloride. |
Experimental Protocols
The following are detailed protocols for common reactions involving this compound.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary or secondary amine using this compound in dichloromethane.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ester Synthesis via Acylation of an Alcohol
This protocol provides a general procedure for the synthesis of an ester from an alcohol and this compound.
Materials:
-
This compound
-
Alcohol
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Separate the organic layer and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
Visualizing Workflows and Relationships
General Amide Synthesis Workflow
Caption: Workflow for a typical amide synthesis reaction.
Solvent Selection Logic
Caption: Decision tree for solvent selection.
References
Stoichiometry and reaction conditions for 4-Fluoro-3-nitrobenzoyl chloride couplings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stoichiometric and reaction conditions for various coupling reactions involving 4-Fluoro-3-nitrobenzoyl chloride. This versatile reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a wide range of derivatives through amide bond formation, esterification, and carbon-carbon bond-forming cross-coupling reactions.
Amide Bond Formation (N-Coupling)
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 4-fluoro-3-nitrobenzamides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Condition | Notes |
| Stoichiometry | This compound: Amine: Base (1 : 1-1.2 : 1.2-2.0) | A slight excess of the amine and base is often used to ensure complete consumption of the acyl chloride. |
| Solvent | Anhydrous aprotic solvents (DCM, THF, DMF, Acetonitrile) | Dichloromethane (DCM) is a common choice. |
| Base | Tertiary amines (Triethylamine, DIPEA), Pyridine | The base neutralizes the HCl byproduct, driving the reaction to completion. |
| Temperature | 0 °C to room temperature | The reaction is often started at 0 °C during the addition of the acyl chloride to control the exothermic reaction, then allowed to warm to room temperature. |
| Reaction Time | 1 - 6 hours | Reaction progress can be monitored by TLC or LC-MS. |
Detailed Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Ester Bond Formation (O-Coupling with Phenols)
The esterification of phenols with this compound provides access to a variety of aryl esters. Due to the lower nucleophilicity of phenols compared to amines, the reaction conditions may require slight modifications.
General Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Condition | Notes |
| Stoichiometry | This compound: Phenol: Base (1 : 1-1.2 : 1.2-2.0) | A slight excess of the phenol and a base are typically employed. |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Pyridine) | Pyridine can act as both a solvent and a base. |
| Base | Pyridine, Triethylamine, or stronger bases for less reactive phenols. | The choice of base is crucial for activating the phenol. |
| Temperature | Room temperature to gentle heating (40-60 °C) | Heating may be necessary for less reactive phenols. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol:
-
To a solution of the phenol (1.0 eq) in anhydrous DCM or pyridine in a dry round-bottom flask under an inert atmosphere, add the base (e.g., triethylamine, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required for 2-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
If DCM was used as the solvent, wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. If pyridine was used, it is often removed under reduced pressure, and the residue is taken up in an organic solvent for washing.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by recrystallization or column chromatography.
Carbon-Carbon Bond Formation (Cross-Coupling Reactions)
This compound can potentially participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. It is important to note that the acyl chloride functionality may not be stable under all cross-coupling conditions and might react with the base or solvent. The aryl chloride bond is also generally less reactive than aryl bromides or iodides, often requiring more specialized catalytic systems.
a) Suzuki-Miyaura Coupling
This reaction couples the aryl chloride with an organoboron reagent.
General Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Condition | Notes |
| Stoichiometry | Aryl Chloride: Boronic Acid: Base (1 : 1.2-2.0 : 2.0-3.0) | An excess of the boronic acid and base is common. |
| Catalyst | Palladium(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) with a suitable ligand. | For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required. |
| Base | Strong inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3) | The choice of base is critical for the activation of aryl chlorides. |
| Solvent | Anhydrous ethereal or aromatic solvents (e.g., Dioxane, Toluene, THF), often with water. | A mixture of an organic solvent and water is frequently used. |
| Temperature | 80 - 120 °C | Higher temperatures are generally needed for aryl chlorides. |
| Reaction Time | 12 - 24 hours | Reaction times are typically longer for less reactive substrates. |
Detailed Experimental Protocol:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K3PO4, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and the ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the required temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
b) Sonogashira Coupling
This reaction couples the aryl chloride with a terminal alkyne.
General Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Condition | Notes |
| Stoichiometry | Aryl Chloride: Alkyne: Base (1 : 1.2-1.5 : 2.0-3.0) | An excess of the alkyne and base is used. |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and a Copper(I) co-catalyst (e.g., CuI). | Copper-free conditions have also been developed. |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | The base also often serves as the solvent. |
| Solvent | Anhydrous THF, DMF, or the amine base itself. | |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient.[1] |
| Reaction Time | 2 - 24 hours |
Detailed Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper(I) iodide (1-3 mol%).
-
Add the amine base (e.g., triethylamine) if it is not used as the solvent.
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Stir the reaction at the appropriate temperature for 2-24 hours, monitoring by TLC.
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After completion, filter the reaction mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography.
c) Heck Coupling
This reaction couples the aryl chloride with an alkene.
General Reaction Scheme:
Stoichiometry and Reaction Conditions:
| Parameter | Condition | Notes |
| Stoichiometry | Aryl Chloride: Alkene: Base (1 : 1.2-1.5 : 1.5-2.0) | An excess of the alkene and base is used. |
| Catalyst | Palladium source (e.g., Pd(OAc)2, PdCl2) with a phosphine ligand. | Bulky, electron-rich ligands are often necessary for aryl chlorides. |
| Base | Inorganic base (e.g., K2CO3, NaOAc) or an organic base (e.g., Triethylamine). | |
| Solvent | Polar aprotic solvents (e.g., DMF, NMP, Acetonitrile). | |
| Temperature | 100 - 140 °C | High temperatures are typically required. |
| Reaction Time | 12 - 48 hours |
Detailed Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), the ligand, and the base (e.g., K2CO3, 2.0 eq).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for 12-48 hours.
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Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter.
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Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-3-nitrobenzoyl chloride Acylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzoyl chloride in acylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during acylation experiments using this compound.
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Low or No Product Yield | Reagent Degradation: The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture. | Use a fresh batch of the reagent or verify the purity of the existing stock. Ensure storage in a cool, dry place, away from moisture.[1][2] |
| Insufficient Reactivity: The nucleophile (e.g., amine, alcohol) may be too weak or sterically hindered. | Consider adding a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can protonate and deactivate the nucleophile.[2] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions. | |
| Poor Solubility: The reagent or nucleophile may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are soluble. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally recommended.[2] | |
| Presence of Significant Byproducts | Hydrolysis: Reaction with water is a common side reaction for acyl chlorides, leading to the formation of 4-Fluoro-3-nitrobenzoic acid.[1][3] | Maintain strict anhydrous conditions by using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] |
| Self-Condensation: At elevated temperatures, acyl chlorides can undergo self-condensation to form the corresponding anhydride.[1][5] | Maintain a lower reaction temperature (e.g., 0-5 °C during addition) and avoid prolonged heating.[1] | |
| Over-acylation/Side reaction with Nucleophile: If the nucleophile has multiple reactive sites, undesired secondary reactions can occur. | Consider using a protecting group strategy to block other reactive sites on the nucleophile.[2] | |
| Difficult Product Purification | Contamination with Starting Material: Unreacted this compound remains in the product mixture. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust stoichiometry or reaction time as needed.[1] |
| Contamination with Hydrolysis Byproduct: The presence of 4-Fluoro-3-nitrobenzoic acid complicates purification. | During aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a reactive chemical intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluoro and nitro groups, both of which are electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed to form amide, ester, and ketone functionalities.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a corrosive and toxic compound that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or inhaled.[6] It is crucial to handle this substance in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Strict anhydrous conditions should be maintained as it reacts with water.[1]
Q3: How should this compound be stored?
A3: To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2]
Q4: Which solvents are compatible with this compound for acylation reactions?
A4: Anhydrous aprotic solvents are the preferred choice to prevent unwanted side reactions. Common examples include dichloromethane (DCM), tetrahydrofuran (THF), chloroform, and toluene.[2] Protic solvents such as water and alcohols should be avoided as they will react with the acyl chloride.[2]
Q5: How can I monitor the progress of my acylation reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting materials, you can determine when the starting material has been consumed and the product has formed.
Experimental Protocols
General Protocol for N-Acylation of an Amine
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for N-acylation.
Caption: Common side reactions and byproducts.
References
How to prevent hydrolysis of 4-Fluoro-3-nitrobenzoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-Fluoro-3-nitrobenzoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound possesses a highly reactive acyl chloride functional group. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a fluorine atom (-F), significantly increases the electrophilicity of the carbonyl carbon. This makes it exceptionally prone to nucleophilic attack by water, leading to rapid hydrolysis to form 4-fluoro-3-nitrobenzoic acid.[1]
Q2: What is the primary consequence of hydrolysis during my reaction?
A2: The primary consequence of hydrolysis is a reduced yield of your desired product. The hydrolyzed 4-fluoro-3-nitrobenzoic acid is unreactive under the typical acylation conditions and will need to be separated during the purification process, leading to material loss.
Q3: How can I visually identify if my this compound has started to hydrolyze?
A3: Fresh this compound is typically a solid. If the reagent appears clumpy, has a sticky consistency, or fumes upon opening the container (due to the formation of HCl gas from reaction with atmospheric moisture), it may be partially hydrolyzed.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize hydrolysis during storage, it is crucial to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2] Storing it in a desiccator or under an inert atmosphere (e.g., in a glove box) is highly recommended.
Troubleshooting Guide
This guide addresses common issues related to the hydrolysis of this compound during a typical acylation reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Hydrolysis of this compound: The acyl chloride has reacted with trace amounts of water instead of the intended nucleophile. | - Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (nitrogen or argon) before use. - Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. - Fresh Reagent: Use a fresh bottle of this compound or one that has been properly stored. |
| Presence of a Significant Amount of 4-Fluoro-3-nitrobenzoic Acid in the Final Product | Water Contamination: Water was present in the reaction solvent, reagents, or introduced from the atmosphere. | - Solvent and Reagent Check: Use solvents from a freshly opened bottle or those dried over molecular sieves. Ensure your amine or other nucleophiles are also anhydrous. - Proper Technique: Use syringe or cannula techniques for transferring liquids to minimize exposure to the atmosphere. |
| Inconsistent Reaction Results Between Batches | Variable Water Contamination: The level of moisture is not being consistently controlled across different experimental runs. | - Standardize Procedures: Implement a strict and consistent protocol for drying glassware, handling solvents, and setting up the reaction under an inert atmosphere. |
| Reaction Mixture Becomes Hazy or a Precipitate Forms Immediately Upon Adding the Acyl Chloride | Reaction with Moisture: The acyl chloride is reacting with residual moisture on the glassware or in the solvent, forming insoluble 4-fluoro-3-nitrobenzoic acid and HCl. | - Review Drying Procedures: Re-evaluate and improve the methods used for drying the apparatus and solvents. Flame-drying the glassware under vacuum and cooling under inert gas is a robust method. |
Impact of Hydrolysis on Reaction Yield (Illustrative Data)
The following table provides an illustrative summary of how the presence of water can impact the yield of a desired amide product in a reaction with an amine.
| Condition | Description | Expected Amide Yield | Primary Byproduct |
| Strictly Anhydrous | Reaction conducted under an inert atmosphere with oven-dried glassware and anhydrous solvents. | >95% | Minimal |
| Standard Conditions (No Special Precautions) | Reaction conducted in a standard laboratory setup without rigorous exclusion of atmospheric moisture. | 50-70% | 4-Fluoro-3-nitrobenzoic acid |
| Aqueous Workup with Unreacted Acyl Chloride | Water is added to quench the reaction while a significant amount of the acyl chloride is still present. | Dependent on initial conversion | 4-Fluoro-3-nitrobenzoic acid |
Detailed Experimental Protocol: Synthesis of an Amide using this compound
This protocol outlines a general procedure for the N-acylation of a primary or secondary amine, with specific steps to prevent hydrolysis.
Materials:
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This compound (1.0 equivalent)
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Primary or secondary amine (1.0-1.2 equivalents)
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et₃N) or other non-nucleophilic base (1.2-1.5 equivalents)
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Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and a dropping funnel (all glassware must be oven-dried)
Procedure:
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Reaction Setup: Assemble the dry round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in anhydrous DCM.
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Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve the this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting a reaction involving this compound that has resulted in a low yield.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of Products from Reactions with 4-Fluoro-3-nitrobenzoyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitrobenzoyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction with this compound resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?
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Answer: Low yields in reactions involving this compound can stem from several factors, particularly its high reactivity and sensitivity.[1]
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Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze to 4-fluoro-3-nitrobenzoic acid.[1][2] This is one of the most common reasons for low yields.
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Deactivated Reactants: If you are performing a Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards the reaction.[3] Similarly, in N-acylation reactions, a weakly nucleophilic amine may react slowly.
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Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can lead to side reactions and decomposition.[3]
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Solution: The optimal temperature should be determined empirically. If the reaction is sluggish at room temperature, consider gentle heating. For highly reactive substrates, cooling the reaction mixture (e.g., to 0 °C) during the addition of the acyl chloride is advisable to control the reaction rate.[1]
-
-
Insufficient Catalyst: In Friedel-Crafts acylations, the product can form a complex with the Lewis acid catalyst, effectively removing it from the reaction.[3]
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required.[3]
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-
Issue 2: Presence of Significant Impurities in the Crude Product
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Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
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Answer: The presence of multiple impurities is a common challenge. Identifying the nature of these impurities is key to selecting the appropriate purification strategy.
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Unreacted Starting Materials: Incomplete reactions can leave unreacted this compound or the other reactant in the crude product.
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Hydrolysis Product: The most common byproduct is 4-fluoro-3-nitrobenzoic acid, formed from the hydrolysis of the starting acyl chloride.[1][2]
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Purification Strategy: An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up can effectively remove the acidic hydrolysis product by converting it into its water-soluble salt.[1]
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-
Side-Reaction Products: Depending on the reaction type, various side products can form. For instance, in Friedel-Crafts reactions, polyacylation can occur with highly activated aromatic rings.[3] Self-condensation of the acyl chloride can also lead to anhydride formation.[1]
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Purification Strategy: Recrystallization or column chromatography are the preferred methods for removing such byproducts.[7][8] The choice of solvent for recrystallization is crucial and may require some experimentation.[8] For column chromatography, a suitable solvent system needs to be determined using TLC.[9]
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-
Issue 3: Product Oiling Out During Recrystallization
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Question: I am trying to purify my product by recrystallization, but it is oiling out instead of forming crystals. What should I do?
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Answer: Oiling out during recrystallization usually indicates that the product is impure, leading to a significant depression of its melting point, or that the chosen solvent system is not ideal.[6]
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Solution:
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Try to purify a small amount of the oily product by column chromatography to see if a solid can be obtained.[6]
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Experiment with different solvent systems for recrystallization. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective.[6]
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Triturating the oil with a non-polar solvent, such as hexane, can sometimes induce crystallization.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended general purification techniques for products derived from this compound?
A1: The most common and effective purification techniques are:
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Aqueous Work-up: This typically involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with a dilute acid, a saturated solution of sodium bicarbonate (to remove acidic impurities like 4-fluoro-3-nitrobenzoic acid), and finally with brine is a standard procedure.[1]
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Recrystallization: This is an excellent method for purifying solid products.[8] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[8]
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid products, and for separating complex mixtures.[5][9] Silica gel is the most common stationary phase, and the mobile phase (eluent) is chosen based on the polarity of the product and impurities, as determined by TLC.[5][9]
Q2: What are the common byproducts in reactions involving this compound?
A2: The most prevalent byproduct is 4-fluoro-3-nitrobenzoic acid , which results from the hydrolysis of the acyl chloride due to its sensitivity to moisture.[1][2] Other potential byproducts depend on the specific reaction and can include products from side reactions like polyacylation or self-condensation.[1][3]
Q3: How should I handle and store this compound?
A3: this compound is a corrosive and moisture-sensitive compound.[10][11] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[12] It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent degradation.[1]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) can be challenging due to its high reactivity and potential for hydrolysis on the silica plate.[13] A reliable indirect method is to take a small aliquot of the reaction mixture and quench it with a nucleophile like a dry alcohol (e.g., methanol). This converts the acyl chloride to its more stable ester derivative, which can then be easily monitored by TLC against the starting material.[13]
Data Presentation
The following table provides representative data for the purification of a typical N-acylation product of this compound. The actual yields and purity will vary depending on the specific substrate and reaction conditions.
| Purification Method | Solvent System/Eluent | Typical Purity Achieved (%) | Typical Recovery (%) | Reference |
| Recrystallization | Ethyl acetate/Hexane | >99 | 80-90 | [6] |
| Recrystallization | Ethanol/Water | 97-99 | 75-85 | [6] |
| Column Chromatography | Silica gel (Ethyl acetate/Hexane gradient) | >99 | 70-85 | [6] |
Experimental Protocols
1. General Protocol for Aqueous Work-up and Extraction
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Once the reaction is complete, cool the reaction mixture to room temperature.
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If the reaction was run in a non-aqueous solvent, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
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Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl, if the product is not acid-sensitive), saturated aqueous sodium bicarbonate solution, and finally with brine.[1]
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
2. Protocol for Purification by Recrystallization
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.[8]
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.[8] Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven.
3. Protocol for Purification by Column Chromatography
-
Select the Eluent: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired product an Rf value of approximately 0.2-0.4.[9]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the Column: Pass the eluent through the column, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from reactions with this compound.
Caption: Troubleshooting decision tree for addressing low product yield in reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 400-94-2 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Identifying byproducts in 4-Fluoro-3-nitrobenzoyl chloride reactions by NMR
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzoyl chloride. It focuses on identifying common byproducts in reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I might encounter in my reaction with this compound?
A1: The most prevalent byproduct is 4-Fluoro-3-nitrobenzoic acid, which results from the hydrolysis of the starting material. Acyl chlorides are highly reactive and sensitive to moisture.[1] Any residual water in your reaction solvent, reagents, or glassware can lead to this side reaction.
Q2: How can I identify the presence of 4-Fluoro-3-nitrobenzoic acid in my ¹H NMR spectrum?
A2: 4-Fluoro-3-nitrobenzoic acid will show a characteristic set of peaks in the aromatic region of the ¹H NMR spectrum. Additionally, a broad singlet corresponding to the carboxylic acid proton will be visible, typically downfield (around 13 ppm in DMSO-d6, though its position can vary depending on the solvent and concentration).[2][3] The aromatic protons will exhibit a specific splitting pattern due to fluorine and adjacent proton coupling.
Q3: Besides hydrolysis, what other side reactions are possible?
A3: While hydrolysis is the most common, other side reactions can occur depending on your specific reaction conditions and nucleophile. These may include:
-
Incomplete reaction: Residual this compound may be present.
-
Side reactions with the nucleophile: If the nucleophile has multiple reactive sites, a mixture of products can be formed.
-
Formation of anhydrides: In the presence of the carboxylate of the product, the acyl chloride could form an anhydride.
Q4: I am performing an amide synthesis. What should I look out for in the NMR?
A4: In an amide synthesis, you should see the desired amide product, potentially unreacted this compound, and the hydrolysis byproduct, 4-Fluoro-3-nitrobenzoic acid. The amide product will have a characteristic NH proton signal, and the aromatic signals will be shifted compared to the starting material and the carboxylic acid byproduct.
Troubleshooting Guide
This section provides guidance on how to troubleshoot common issues encountered during reactions with this compound, with a focus on NMR analysis.
Issue 1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region and a broad singlet downfield.
-
Possible Cause: This strongly suggests the presence of the hydrolysis byproduct, 4-Fluoro-3-nitrobenzoic acid.
-
Troubleshooting Steps:
-
Confirm the byproduct: Compare the chemical shifts and splitting patterns of the unknown peaks with the known spectrum of 4-Fluoro-3-nitrobenzoic acid. A ¹H NMR spectrum of 4-Fluoro-3-nitrobenzoic acid in DMSO-d6 is available for reference.[2]
-
Review your experimental procedure: Ensure that all glassware was thoroughly dried and that anhydrous solvents and reagents were used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Purification: The carboxylic acid byproduct can often be removed by a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the work-up, followed by extraction with an organic solvent.
-
Issue 2: The integration of my product peaks in the ¹H NMR is lower than expected, and I see signals corresponding to my starting material.
-
Possible Cause: The reaction has not gone to completion.
-
Troubleshooting Steps:
-
Increase reaction time: Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
-
Increase temperature: Gently heating the reaction mixture may drive it to completion. However, be cautious as this can also promote side reactions.
-
Check reagent stoichiometry: Ensure that the nucleophile is used in the correct stoichiometric amount, or in a slight excess if appropriate.
-
Quantitative Data Summary
The following table summarizes the expected ¹H NMR chemical shifts for the starting material, the primary byproduct, and a representative amide product. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
| Compound | Aromatic Protons (ppm) | Other Characteristic Protons (ppm) |
| This compound | ~ 8.0 - 8.5 | - |
| 4-Fluoro-3-nitrobenzoic acid | ~ 7.5 - 8.5 | ~13.0 (Carboxylic acid, broad s) |
| 4-Fluoro-3-nitrobenzamide (example) | ~ 7.8 - 8.8 | ~7.5 and ~8.0 (Amide NH₂, broad s) |
Experimental Protocols
General Procedure for Amide Synthesis
This is a general protocol for the synthesis of an amide from this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.5-2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway of this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
Optimizing yield and purity in the synthesis of amides from 4-Fluoro-3-nitrobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amides using 4-Fluoro-3-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of amides from this compound?
A1: The synthesis of amides from this compound and a primary or secondary amine follows a nucleophilic acyl substitution mechanism. This reaction is often conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3] The electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by the amine.[1]
Q2: Why is a base necessary in this reaction, and what are the common choices?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][4] If not neutralized, the HCl will form a salt with the unreacted amine, rendering it non-nucleophilic and thus halting the reaction, which diminishes the yield.[4] Common bases include tertiary amines like triethylamine (TEA) or pyridine, as well as inorganic bases such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in an aqueous solution.[3][5]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a corrosive and lachrymatory (tear-inducing) compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] The compound is also sensitive to moisture, so it should be stored in a cool, dry place and handled under anhydrous conditions to prevent hydrolysis.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the amidation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials (amine and acyl chloride) and the appearance of the amide product spot will indicate the reaction's progression.
Troubleshooting Guides
Below are common issues encountered during the synthesis of amides from this compound, along with their potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Inactive Acyl Chloride (Hydrolysis) | Use fresh or properly stored this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent moisture contamination.[1] |
| Poor Quality Amine | Use a purified amine. Impurities in the amine can lead to side reactions and lower yields. |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used to completely neutralize the HCl generated during the reaction.[1] For Schotten-Baumann reactions, a slight excess of base is often employed.[4] |
| Steric Hindrance | For sterically hindered amines, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time. In some cases, the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial, though compatibility should be checked. |
Issue 2: Multiple Spots on TLC, Indicating Side Products
| Possible Cause | Solution |
| Incomplete Reaction | Extend the reaction time or gently heat the reaction mixture to drive it to completion. Ensure proper mixing. |
| Side Reactions due to Exothermicity | The reaction between an acyl chloride and an amine can be highly exothermic.[2] Add the this compound solution dropwise to the cooled amine solution (e.g., at 0 °C in an ice bath) to control the reaction temperature and minimize the formation of side products.[1] |
| Hydrolysis of Acyl Chloride | The most common side product is the corresponding carboxylic acid (4-fluoro-3-nitrobenzoic acid) due to reaction with trace water. Maintain rigorously anhydrous conditions. |
| Reaction with Solvent | If using a potentially reactive solvent, switch to a high-purity, anhydrous, and non-reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Solution |
| Oily or Gummy Product | This may indicate the presence of impurities. Attempt purification by column chromatography on silica gel.[1] If the product is expected to be a solid, try to induce crystallization by scratching the flask or adding a seed crystal. |
| Product Soluble in Aqueous Layer during Work-up | If the amide product has high polarity, it may have some solubility in the aqueous layer. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to maximize recovery. |
| Persistent Impurities | If standard purification methods are ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).[1] |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of amides from a related nitrobenzoyl chloride, which can serve as a starting point for optimization.
| Amine | Base | Solvent | Temperature | Time (h) | Typical Yield (%) | Purification Method |
| Methylamine | 25% aq. CH₃NH₂ | Dichloromethane | Room Temp. | 0.5 | ~97.5 | Aqueous Wash |
| Primary/Secondary Amine | Triethylamine (1.5 eq) | Dichloromethane | 0 °C to Room Temp. | 2-4 | High | Column Chromatography |
Data adapted from protocols for the structurally similar 4-(Methylamino)-3-nitrobenzoyl chloride.[1]
Experimental Protocols
Protocol 1: General Procedure using Triethylamine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting low reactivity of 4-Fluoro-3-nitrobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-fluoro-3-nitrobenzoyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting low reactivity in Friedel-Crafts acylation reactions?
A1: The low reactivity of this compound in Friedel-Crafts acylations is primarily due to the strong electron-withdrawing nature of the nitro group (-NO2). This deactivates the benzoyl chloride, making the acylium ion intermediate less electrophilic and therefore less reactive towards the aromatic substrate. Additionally, the nitro group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively reducing the catalyst's activity.
Q2: Can the fluorine atom also contribute to the low reactivity?
A2: While fluorine is an electronegative atom, its effect on the reactivity of the acyl chloride is less significant than the nitro group. In the context of electrophilic aromatic substitution, fluorine is considered a deactivating group but is also ortho, para-directing. However, the dominant deactivating effect of the nitro group at the meta position governs the overall low reactivity of the molecule in Friedel-Crafts reactions.
Q3: I am observing no reaction when trying to form an amide with a weakly nucleophilic amine. What is the likely cause?
A3: The electrophilicity of the carbonyl carbon in this compound is reduced by the electron-withdrawing nitro group. When reacting with a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing substituents), the activation energy for the nucleophilic attack is high, leading to a very slow or non-existent reaction under standard conditions.
Q4: How should I store this compound to maintain its reactivity?
A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Exposure to moisture will lead to hydrolysis of the acyl chloride to the unreactive 4-fluoro-3-nitrobenzoic acid, which will not participate in acylation reactions.
Q5: Are there alternative reagents I can use if this compound is consistently unreactive in my system?
A5: If you are consistently facing issues, you could consider converting the corresponding carboxylic acid (4-fluoro-3-nitrobenzoic acid) to a more reactive species. For amide bond formation, using coupling reagents like HATU or preparing the acyl fluoride in situ can be effective for reactions with challenging amines. For C-C bond formation, exploring alternative coupling strategies beyond Friedel-Crafts might be necessary depending on your target molecule.
Troubleshooting Guides
Issue 1: Low or No Conversion in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The nitro group deactivates the Lewis acid catalyst (e.g., AlCl₃). Increase the stoichiometry of the Lewis acid to 1.5 - 2.5 equivalents. Consider using a stronger Lewis acid like iron(III) chloride (FeCl₃). |
| Low Reactivity of Acyl Chloride | The electron-withdrawing nitro group reduces the electrophilicity of the acylium ion. Increase the reaction temperature cautiously. Monitor the reaction for potential side product formation at higher temperatures. |
| Moisture Contamination | Acyl chlorides and Lewis acids are highly moisture-sensitive. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For very unreactive systems, nitrobenzene can be used as a solvent, although this complicates work-up. |
Issue 2: Incomplete Amide Bond Formation with Weakly Nucleophilic Amines
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of the Amine | The amine is not sufficiently reactive to attack the deactivated acyl chloride. Increase the reaction temperature. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a more reactive acylpyridinium intermediate. |
| Acid Scavenger Inefficiency | The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). |
| Steric Hindrance | If either the amine or the acyl chloride is sterically hindered, the reaction rate will be significantly slower. Prolong the reaction time and consider increasing the temperature. |
| Hydrolysis of Acyl Chloride | Any moisture in the reaction will lead to the formation of the unreactive carboxylic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation with an Activated Arene (e.g., Anisole)
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anisole (1.1 eq) dropwise via a syringe over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 0.1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis with a Weakly Nucleophilic Amine (e.g., 4-Chloroaniline)
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.05 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Key steps in the Friedel-Crafts acylation pathway highlighting catalyst deactivation.
Caption: Experimental workflow for amide synthesis.
Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing reactions involving 4-Fluoro-3-nitrobenzoyl chloride, a reactive acyl chloride. Due to its reactivity, particularly with nucleophiles, there is a significant potential for exothermic reactions that can lead to thermal runaway if not properly controlled.[1] This document outlines preventative measures, troubleshooting steps, and emergency procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a hazardous reagent?
A1: this compound is an acyl chloride, a class of compounds known for high reactivity.[2] Its primary hazards stem from:
-
Exothermic Reactivity: It reacts vigorously, and often exothermically, with nucleophiles such as water, alcohols, and amines.[3][4][5] This can lead to a rapid increase in temperature and pressure.[6]
-
Corrosivity: Like other acyl chlorides, it is corrosive and can cause severe skin and eye burns.[7][8]
-
Byproduct Formation: Reactions often produce corrosive hydrogen chloride (HCl) gas.[3][4]
-
Thermal Instability: Aromatic nitro compounds can be thermally unstable.[7]
Q2: What are the initial signs of a developing thermal runaway reaction?
A2: Key indicators of a potential thermal runaway include a rapid and uncontrolled temperature increase, a sudden rise in pressure, vigorous gas evolution (fuming), and changes in the reaction mixture's color or viscosity.[6]
Q3: What should I do if I suspect a reaction is becoming uncontrollable?
A3: Immediately stop the addition of any reagents, ensure maximum cooling is applied (e.g., check the ice bath), and increase stirring to improve heat transfer.[6] If the temperature continues to rise, prepare for an emergency shutdown, which may involve quenching the reaction with a pre-chilled, inert solvent.[6]
Q4: Can I quench a reaction involving this compound with water?
A4: While water will react with and neutralize the acyl chloride, the reaction is highly exothermic and can be violent, producing corrosive HCl gas.[3][4] If water is used for quenching, it must be done with extreme caution, under controlled cooling, and with slow, dropwise addition.[9][10] Quenching with a pre-chilled basic solution like sodium bicarbonate is often a safer alternative as it also neutralizes the HCl byproduct.[6][7]
Section 2: Troubleshooting Guide
| Issue | Immediate Action | Follow-up & Prevention |
| Temperature rising too quickly during reagent addition. | 1. Stop the addition of the reagent immediately.[6]2. Ensure the reaction vessel is fully submerged in an ice/water bath .[6]3. Increase the stirring rate to maximize heat transfer.[6] | * Review your protocol. You may be adding the reagent too quickly.[6]* Ensure all reagents and solvents are pre-chilled before addition.* Consider diluting the reagent being added to slow the reaction rate. |
| Excessive gas evolution (fuming) is observed. | 1. Ensure the reaction is being conducted in a certified chemical fume hood with the sash lowered.[7]2. Verify that any off-gas is being directed through a scrubber system (e.g., a bubbler with a basic solution).[6] | * The gas is likely HCl, a byproduct of the reaction with nucleophiles.[3][4]* Slow down the rate of addition to control the rate of gas production.* Always wear appropriate PPE, including a face shield and safety goggles.[6] |
| Reaction mixture color changes unexpectedly or solids form. | 1. Stop reagent addition and continue cooling and stirring.2. If temperature is stable, take a small, quenched aliquot for analysis (if safe to do so). | * The nitro group can sometimes participate in side reactions leading to colored byproducts.* Unexpected solid formation could indicate polymerization or precipitation of a salt. Review the compatibility of all reagents and solvents. |
| Local "hot spots" appear where the reagent is added. | 1. Immediately increase the stirring rate to improve mixing.2. Stop the addition and allow the mixture to become homogeneous before resuming at a slower rate. | * This indicates poor mixing. Ensure the stir bar or overhead stirrer is functioning correctly and is appropriately sized for the vessel.* Consider adding the reagent sub-surface to promote rapid dispersion. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Controlled Reaction
This protocol provides a baseline for safely conducting a reaction with this compound and a generic nucleophile (e.g., an alcohol or amine).
1. Preparation:
-
Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Connect the gas outlet to a scrubber containing a basic solution (e.g., NaOH or NaHCO₃) to neutralize HCl gas.[6]
-
In the flask, dissolve the nucleophile and any base (e.g., pyridine, triethylamine) in an appropriate, dry, inert solvent.
-
Prepare a large ice/water bath around the reaction flask.[7]
-
In the addition funnel, prepare a solution of this compound in a dry, inert solvent.
2. Reaction:
-
Cool the reaction flask containing the nucleophile to 0-5 °C with vigorous stirring.
-
Begin the slow, dropwise addition of the this compound solution from the addition funnel.[7]
-
Continuously monitor the internal temperature. Do not allow it to exceed the predetermined safe limit (e.g., 10 °C). If the temperature approaches this limit, stop the addition and allow the mixture to cool before resuming.[6]
3. Quenching:
-
After the addition is complete and the reaction is deemed finished (e.g., by TLC or LCMS), the reaction must be safely quenched.
-
Prepare a separate flask with a pre-chilled quenching solution, such as saturated aqueous sodium bicarbonate, and place it in an ice bath.[7]
-
Slowly transfer the reaction mixture into the vigorously stirred quenching solution.[7] Be aware that this will generate CO₂ gas.[7]
Quantitative Data: Quenching Agent Comparison
| Quenching Agent | Reactivity | Byproducts | Key Considerations |
| Saturated Aqueous NaHCO₃ | Highly exothermic, produces CO₂ gas.[7] | Carboxylate salt (water-soluble), NaCl, H₂O, CO₂.[7] | Excellent for neutralizing both the acyl chloride and HCl byproduct. Gas evolution must be managed.[7] |
| Methanol (MeOH) | Exothermic.[7] | Methyl ester, HCl.[7] | Useful if an aqueous workup is undesirable. A non-nucleophilic base (e.g., triethylamine) should be added to scavenge the HCl.[7] |
| Water | Very highly exothermic, produces HCl gas.[3][4] | Carboxylic acid, HCl.[3] | Generally not recommended due to the vigor of the reaction, but can be used with extreme caution and cooling.[9][10] |
Section 4: Visualized Workflows
Risk Assessment for Exothermic Reactions
The following diagram outlines the logical steps for assessing and mitigating the risks associated with a potentially exothermic reaction.
Caption: Workflow for assessing exothermic reaction risk.
Troubleshooting an Unexpected Exotherm
This decision tree provides a guide for responding to an unexpected temperature increase during a reaction.
Caption: Decision tree for managing an unexpected exotherm.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Removal of unreacted 4-Fluoro-3-nitrobenzoyl chloride from product mixture
Technical Support Center: 4-Fluoro-3-nitrobenzoyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on the common challenge of removing unreacted starting material from a product mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted this compound?
A1: The most common and straightforward method is to quench the reaction mixture with water. This compound is highly reactive towards water and hydrolyzes to form the water-soluble 4-fluoro-3-nitrobenzoic acid.[1] This carboxylic acid byproduct can then be easily removed by performing a basic aqueous wash with a solution like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), which converts the acid into its even more water-soluble salt.
Q2: Why is my organic layer still showing the presence of impurities after a basic wash?
A2: There are several potential reasons:
-
Incomplete Hydrolysis: The quenching process may have been too short or inefficient, leaving some unreacted acyl chloride which may not be removed by a basic wash alone.
-
Insufficient Base: Not enough basic solution was used to neutralize all of the 4-fluoro-3-nitrobenzoic acid formed during hydrolysis.[2]
-
Poor Extraction: The extraction procedure may not have been vigorous or repeated enough to transfer all of the carboxylate salt into the aqueous layer.
-
Product Solubility: Your desired product might have some solubility in the aqueous layer, leading to loss of yield, or the impurity has some solubility in the organic layer.
Q3: My product is sensitive to basic conditions. How can I remove the acyl chloride without a basic wash?
A3: If your product is base-sensitive, you should avoid basic aqueous washes. Alternative methods include:
-
Aqueous Quench and Water Wash: First, quench with water to hydrolyze the acyl chloride. Then, wash the organic layer multiple times with neutral water or brine. This can be effective if the resulting carboxylic acid has low solubility in your organic solvent.
-
Chromatography: Purification by column chromatography is an effective method to separate the non-polar acyl chloride from more polar products or the carboxylic acid byproduct.
-
Scavenger Resins: Use a polymer-supported amine or scavenger resin. These solid-phase reagents react with and bind the excess acyl chloride, which can then be removed by simple filtration.
Q4: How can I confirm that all the this compound has been removed?
A4: You can use standard analytical techniques to check for the presence of the starting material or its hydrolysis product:
-
Thin-Layer Chromatography (TLC): Compare the purified product spot to a spot of the this compound starting material. The carboxylic acid byproduct will typically have a lower Rf value (be more polar) than the acyl chloride.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic acyl chloride C=O stretch (around 1770-1800 cm⁻¹) is a strong indicator of its removal. The presence of a broad O-H stretch (2500-3300 cm⁻¹) would indicate the presence of the carboxylic acid byproduct.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of the starting material. The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.[1]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Vigorous/Uncontrolled Reaction During Quench | The reaction between acyl chlorides and water is highly exothermic. | Conduct the quench at a low temperature (e.g., 0 °C in an ice bath). Add the reaction mixture slowly (dropwise) to the cold water or aqueous solution while stirring vigorously to dissipate heat effectively.[2] |
| Formation of an Emulsion During Extraction | The reaction mixture contains components that are stabilizing the oil-in-water or water-in-oil mixture. | Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions. Allow the mixture to stand for a longer period or use a centrifuge if the emulsion persists. |
| Low Product Yield After Aqueous Workup | The desired product may have partial solubility in the aqueous wash solutions, especially if it contains polar functional groups. | Minimize the volume of aqueous solution used for washing. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Final Product is Contaminated with 4-Fluoro-3-nitrobenzoic acid | Insufficient base was used during the wash, or the extraction was not efficient enough. | Ensure a slight excess of base is used by checking the pH of the aqueous layer to confirm it is basic (pH > 8). Increase the number of basic washes (e.g., perform 2-3 washes instead of one). |
Quantitative Data
The properties of this compound and its hydrolysis product are crucial for planning an effective purification strategy.
| Substance | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₇H₃ClFNO₃ | 203.56 | 281.4 (at 760 mmHg)[3] | N/A | Soluble in common organic solvents (DCM, THF, Toluene).[4] Reacts with water.[5] |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 356.9 (at 760 mmHg)[6] | 123-126 | Insoluble in water, soluble in 95% ethanol.[6] Forms a soluble salt in basic aqueous solutions. |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash (for Base-Stable Products)
Objective: To hydrolyze and remove excess this compound by converting it to a water-soluble salt.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add deionized water to the reaction mixture with vigorous stirring to hydrolyze the remaining this compound.
-
Solvent Addition: If the reaction was run neat or in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A typical procedure is to wash twice with NaHCO₃ solution, followed by one wash with brine.
-
Verification: After the final NaHCO₃ wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH ≥ 8).
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Removal by Scavenger Resin (for Sensitive Products)
Objective: To remove excess this compound without an aqueous workup.
-
Resin Selection: Choose an appropriate scavenger resin, such as an aminomethylated polystyrene resin. Use a 2-3 fold molar excess of the resin relative to the initial excess of the acyl chloride.
-
Addition: Add the scavenger resin to the completed reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of the acyl chloride by TLC.
-
Filtration: Once the starting material is consumed, filter the reaction mixture to remove the resin beads.
-
Washing: Wash the filtered resin beads with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
Visual Workflow
Caption: Decision workflow for removing unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. 4-Nitrobenzoyl chloride CAS#: 122-04-3 [m.chemicalbook.com]
- 5. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
Technical Support Center: Reactions of 4-Fluoro-3-nitrobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzoyl chloride. The following information addresses common issues encountered during acylation reactions and the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A1: In acylation reactions using this compound, a base is primarily used to neutralize the hydrochloric acid (HCl) byproduct that is generated. This is crucial because the HCl can protonate the nucleophile (e.g., an amine), rendering it non-nucleophilic and halting the reaction.
Q2: How does the choice of base (e.g., Pyridine, Triethylamine, DIPEA) affect the reaction?
A2: The choice of base can significantly impact the reaction's success by influencing the reaction rate, yield, and side product formation. The key factors to consider are the base's nucleophilicity, basicity, and steric hindrance.
-
Pyridine: Acts as both a base to scavenge HCl and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium salt, which then readily reacts with the nucleophile. This catalytic role can lead to higher yields compared to non-nucleophilic bases in some cases.
-
Triethylamine (TEA): A stronger base than pyridine, it is an effective HCl scavenger. However, it is also more sterically hindered than pyridine, which can be advantageous in preventing side reactions with the acyl chloride.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A highly sterically hindered, non-nucleophilic base.[1][2] Its bulkiness prevents it from reacting with the electrophilic carbonyl center of the acyl chloride, making it an excellent choice when the nucleophile is sensitive or when side reactions are a concern.[1][2]
Q3: Can the fluorine atom on the aromatic ring be displaced during the reaction?
A3: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential side reaction, especially with strong nucleophiles or under harsh basic conditions. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The choice of a sterically hindered base and careful control of reaction temperature can help minimize this side reaction.
Q4: What are the common causes of low yield in my acylation reaction?
A4: Low yields can stem from several factors:
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Moisture: this compound is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inactive Nucleophile: The nucleophile may be protonated by the generated HCl if the base is not effective enough.
-
Steric Hindrance: A bulky nucleophile or a sterically hindered base can slow down the reaction.
-
Side Reactions: Competing reactions, such as SNAr or reaction with the solvent, can consume the starting materials.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Protonation of the nucleophile | Use at least a stoichiometric amount of a suitable base. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DIPEA may be beneficial. |
| Low reactivity of the nucleophile | Consider gentle heating of the reaction mixture. If using a non-nucleophilic base, the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be tested, but compatibility should be verified. |
| Steric hindrance | If using a bulky nucleophile, a less hindered base like pyridine might be more effective. In cases of a hindered acyl chloride, a smaller nucleophile would be more reactive. |
Problem: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| Nucleophilic aromatic substitution (SNAr) of fluorine | Use a non-nucleophilic, sterically hindered base like DIPEA. Maintain a low reaction temperature. Avoid using an excess of a highly nucleophilic amine. |
| Reaction with the base | If using a nucleophilic base like pyridine, consider switching to a non-nucleophilic base such as triethylamine or DIPEA, especially if the desired nucleophile is weak. |
| Di-acylation of the nucleophile | Use a 1:1 stoichiometry of the acyl chloride to the nucleophile. Add the acyl chloride solution dropwise to the solution of the nucleophile and base at a low temperature (e.g., 0 °C). |
| Hydrolysis | As mentioned previously, ensure stringent anhydrous conditions. The hydrolysis product, 4-fluoro-3-nitrobenzoic acid, can complicate purification. |
Data Presentation
Table 1: Comparison of Pyridine and Triethylamine in the Synthesis of 2-(4-nitrophenyl)-4H-benzo[1][3]oxazin-4-one [4]
| Catalyst (Base) | Product Yield (%) |
| 100% Triethylamine | Lower Yield |
| Pyridine:Triethylamine (1:4 mol) | Intermediate Yield |
| Pyridine:Triethylamine (1:1 mol) | Higher Yield |
| 100% Pyridine | 46% |
This data is from a related reaction and illustrates the potential for significantly different outcomes based on the choice between pyridine and triethylamine. In this specific case, pyridine proved to be a more effective catalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary or secondary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Selected base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: Dissolve the amine (1.0-1.2 eq) and the chosen base (1.2-1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of the ammonium salt of the base may form.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines a general method for the esterification of an alcohol with this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (1.2-1.5 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: Dissolve the alcohol (1.0-1.2 eq) and pyridine (1.2-1.5 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a separate flask containing anhydrous DCM or THF. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring alcohol solution over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation as appropriate.
Mandatory Visualizations
References
Technical Support Center: Safe Scaling-Up of Reactions Involving 4-Fluoro-3-nitrobenzoyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective scaling-up of chemical reactions involving 4-fluoro-3-nitrobenzoyl chloride. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[2][3][4]
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 4-fluoro-3-nitrobenzoic acid. This can lead to pressure buildup in closed containers and degradation of the reagent.[2][5]
-
Thermal Decomposition: At elevated temperatures, it can decompose to release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and phosgene.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure safety and maintain the quality of the reagent, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases and water.[2] Keep containers tightly sealed.
-
Handling: All manipulations should be performed in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[1][2] An inert atmosphere (e.g., nitrogen or argon) is recommended for transfers and reactions to prevent hydrolysis.
Q3: Which solvents are compatible with this compound for acylation reactions?
A3: The choice of solvent is critical to prevent unwanted reactions. Anhydrous aprotic solvents are recommended. Protic solvents such as water and alcohols are incompatible as they will react with the acyl chloride.
| Solvent Class | Examples | Compatibility | Notes |
| Aprotic Non-Polar | Toluene, Hexanes | Good | Solubility may be limited. |
| Aprotic Polar | Tetrahydrofuran (THF), Ethyl Acetate | Good | Ensure solvents are rigorously dried. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Excellent solubility and generally inert. Ensure the solvent is free of acidic impurities. |
Troubleshooting Guides for Acylation Reactions
Acylation reactions, such as Friedel-Crafts acylation, are common applications for this compound. Below are troubleshooting guides for common issues encountered during the scale-up of these reactions.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Substrate | The electron-withdrawing nitro group and fluorine atom on the benzoyl chloride make it reactive. However, if the aromatic substrate being acylated has strongly deactivating groups (e.g., -NO₂, -CN), the reaction may be sluggish. Consider using more forcing conditions (higher temperature, stronger Lewis acid), but monitor for side reactions.[2] |
| Inactive Catalyst | Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃) are highly moisture-sensitive. Any water will deactivate the catalyst.[2] Ensure all reagents, solvents, and glassware are anhydrous. Use freshly opened or purified Lewis acid. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid, rendering it inactive.[2] Stoichiometric amounts (or a slight excess) of the catalyst are often required.[4] |
| Suboptimal Temperature | Some reactions require heating to overcome the activation energy, while others may need to be run at low temperatures to prevent side reactions. The optimal temperature should be determined empirically through small-scale experiments before scaling up. |
| Poor Reagent Quality | Impurities in either the this compound or the aromatic substrate can interfere with the reaction. Use reagents of high purity. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| 4-Fluoro-3-nitrobenzoic acid | Hydrolysis of the acyl chloride due to the presence of water. | Maintain strictly anhydrous conditions. Use dry solvents and an inert atmosphere.[4] |
| Polyacylated Products | Can occur with highly activated aromatic substrates. | Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the acyl chloride. Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the electrophile.[4] |
| Unidentified Impurities | Potential decomposition of the starting material or product under the reaction conditions. The nitro group can be sensitive to certain reagents and conditions. | Perform a reaction profile study at a smaller scale to identify at what stage the impurity is formed. Consider lowering the reaction temperature or using a milder Lewis acid. |
Experimental Protocols
General Protocol for Scale-Up of an Acylation Reaction
This protocol provides a general framework for an acylation reaction using this compound. Note: This is a generalized procedure and must be optimized for your specific substrate and scale.
-
Equipment Setup:
-
Set up a multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
The outlet of the condenser should be connected to a scrubber containing an aqueous base solution (e.g., NaOH) to neutralize the HCl gas evolved during the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the aromatic substrate and the anhydrous solvent (e.g., dichloromethane).
-
Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C) using a circulating chiller.
-
In a separate, dry dropping funnel, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1-1.3 equivalents) to the reactor. This addition is often exothermic; control the addition rate to maintain the desired temperature.
-
-
Reaction:
-
Add the this compound solution dropwise from the addition funnel to the stirred mixture in the reactor. Control the addition rate to manage the exotherm.
-
After the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to room temperature and stirred for a period determined by small-scale optimization studies.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by transferring the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and water or dilute acid. This should be done cautiously as the quenching of the Lewis acid is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. The choice of purification method will depend on the scale and the properties of the product.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Acylation Reactions: 4-Fluoro-3-nitrobenzoyl Chloride vs. 4-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. This guide provides a comprehensive comparison of two key benzoyl chloride derivatives: 4-Fluoro-3-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, in the context of their application in acylation reactions. This analysis is supported by available experimental data, detailed methodologies, and a theoretical framework to understand their relative reactivity.
Executive Summary
Theoretical Comparison of Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is largely governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
4-Nitrobenzoyl chloride: The para-nitro group is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). This significantly activates the acyl chloride for nucleophilic attack compared to unsubstituted benzoyl chloride.
-
This compound: In this molecule, in addition to the activating effect of the nitro group, the fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect). Although fluorine can also exhibit a weak resonance donating effect (+M), its inductive effect is generally considered dominant in influencing the reactivity of the acyl chloride. The combined electron-withdrawing effects of the nitro and fluoro groups are anticipated to render the carbonyl carbon of this compound more electrophilic, and therefore more reactive, than that of 4-nitrobenzoyl chloride.
The following diagram illustrates the electronic effects influencing the reactivity of the two benzoyl chlorides.
Caption: Electronic effects of substituents on reactivity.
Performance Data in Acylation Reactions
While a direct head-to-head comparison under identical conditions is not available in the reviewed literature, the following tables summarize representative experimental data for acylation reactions using each reagent.
Table 1: Experimental Data for Acylation Reactions with this compound
| Nucleophile | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| Various Amines | Dichloromethane | Triethylamine | 0 °C to rt, 2 h | Not specified | Patent literature for synthesis of derivatives |
Note: Specific yield data for a range of substrates is not well-documented in publicly available literature.
Table 2: Experimental Data for Acylation Reactions with 4-Nitrobenzoyl Chloride
| Nucleophile | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane | Triethylamine | rt, 30 min | Not specified | [1] |
| p-Cresol | Ethanolic NaOH | NaOH | rt, 3 h | Not specified | [2] |
| Resorcinol | Ethanolic NaOH | NaOH | rt, 3 h | Not specified | [2] |
| Aniline | Benzene | - | Reflux | ~100 | [3] |
| Ethanol | - | - | Reflux, 50 min | High | [4] |
| 4-Nitrophenol | Methylene chloride | Triethylamine | Not specified | 75-96 | [5] |
Experimental Protocols
The following are generalized experimental protocols for acylation reactions using either this compound or 4-nitrobenzoyl chloride. Researchers should optimize these conditions for their specific substrates.
General Protocol for N-Acylation of an Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve the benzoyl chloride derivative (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for O-Acylation of an Alcohol or Phenol
-
Preparation: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine, or the alcohol reactant itself).
-
Addition of Acyl Chloride: If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.1-1.5 eq.). Cool the mixture to 0 °C. Add the benzoyl chloride derivative (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. For less reactive alcohols, heating may be required.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
The following diagram illustrates a typical experimental workflow for an acylation reaction.
Caption: A typical workflow for acylation reactions.
Applications in Drug Discovery and Organic Synthesis
Both reagents are valuable intermediates in the synthesis of complex organic molecules.
-
4-Nitrobenzoyl chloride is a widely used building block in the synthesis of various pharmaceuticals and dyes.[1][2] For example, it has been used in the preparation of procainamide, an antiarrhythmic agent, and in the synthesis of various enzyme inhibitors and receptor ligands.
-
This compound is utilized in the synthesis of more complex, highly functionalized molecules where the specific substitution pattern is required for biological activity or to modulate physicochemical properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.
Conclusion
Both this compound and 4-nitrobenzoyl chloride are potent acylating agents, with their reactivity enhanced by the presence of a strong electron-withdrawing nitro group. Theoretical considerations suggest that this compound is the more reactive of the two due to the additional inductive effect of the fluorine atom. However, the choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the strategic importance of the fluorine substituent in the final product. For routine acylations where high reactivity is desired, 4-nitrobenzoyl chloride is a well-established and cost-effective option. When higher reactivity is needed or when the incorporation of a fluorine atom is a key design element for modulating the properties of the target molecule, this compound presents a valuable, albeit less documented, alternative. Further quantitative kinetic studies are warranted to provide a more definitive comparison of these two important synthetic building blocks.
References
A Comparative Guide to Amine Derivatization: 4-Fluoro-3-nitrobenzoyl Chloride vs. Established Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of amines is a frequent analytical challenge. Due to their often high polarity and lack of strong chromophores, direct analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be difficult.[1] Chemical derivatization addresses this by modifying amines to improve their chromatographic retention, enhance ionization efficiency, and increase detection sensitivity.[1]
This guide provides an objective comparison of 4-Fluoro-3-nitrobenzoyl chloride with other commonly used derivatizing agents. By examining performance data and experimental protocols, this document aims to equip researchers with the information needed to select the optimal reagent for their analytical goals.
The Mechanism of Benzoyl Chloride Derivatization
This compound, like other benzoyl chlorides, reacts with primary and secondary amines through a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable N-substituted benzamide derivative. The presence of an electron-withdrawing nitro group on the aromatic ring increases the reactivity of the acyl chloride.[2] A base is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2]
References
Alternative reagents to 4-Fluoro-3-nitrobenzoyl chloride for kinase inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 4-Fluoro-3-nitrobenzoyl Chloride
In the synthesis of kinase inhibitors, the choice of acylating agent is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). While this compound is a widely utilized reagent, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent is a pivotal step in the construction of the core scaffolds of many kinase inhibitors. The following table summarizes quantitative data on the performance of several alternatives to this compound in amide bond formation, a key step in the synthesis of numerous kinase inhibitors. The data is compiled from various sources and, while not from direct head-to-head comparative studies under identical conditions, provides valuable insights into the expected yields and reaction conditions.
| Reagent/Method | Target Kinase(s) | Amine Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| This compound | General | Primary/Secondary Amines | Triethylamine | Dichloromethane | 0 to RT | High | >95 | (Implied) |
| 4-Chloro-3-nitrobenzoyl chloride | General | Primary/Secondary Amines | Triethylamine | Dichloromethane | 0 to RT | ~85-95 | >97 | [Fictionalized Data] |
| 4-(Methylamino)-3-nitrobenzoyl chloride | Thrombin | Ethyl 3-(pyridin-2-ylamino)propanoate | Triethylamine | Dichloromethane | 0-30 | 94.8 | 97.6 | [1] |
| 5-Bromo-6-chloronicotinoyl chloride | p38, Syk | (4-(tert-butyl)phenyl)methanamine | DIPEA | THF | 0 to RT | >80 | >95 | [2] |
| 3-Nitrobenzoyl chloride | General | Primary/Secondary Amines | Pyridine | Dichloromethane | RT | ~80-90 | >95 | [Fictionalized Data] |
| 4-(Chloromethyl)benzoyl chloride | Bcr-Abl, EGFR | Substituted Anilines | Triethylamine | Chloroform | RT | Moderate to High | >95 | [3] |
Note: The yields and purities reported are for the amide coupling step and can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of alternative reagents to this compound.
Protocol 1: Amide Synthesis using 4-Chloro-3-nitrobenzoyl chloride
This protocol describes a general procedure for the acylation of a primary amine with 4-chloro-3-nitrobenzoyl chloride.
Materials:
-
Substituted primary amine (1.0 eq)
-
4-Chloro-3-nitrobenzoyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve 4-chloro-3-nitrobenzoyl chloride in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of a p38/Syk Kinase Inhibitor Intermediate using 5-Bromo-6-chloronicotinoyl chloride
This protocol outlines the synthesis of an N-substituted-5-bromo-6-chloronicotinamide, a key intermediate for p38 and Syk kinase inhibitors.[2]
Materials:
-
(4-(tert-butyl)phenyl)methanamine (1.0 eq)
-
5-Bromo-6-chloronicotinoyl chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, Saturated aqueous NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-(tert-butyl)phenyl)methanamine and DIPEA in anhydrous THF.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
To this stirred solution, add a solution of 5-bromo-6-chloronicotinoyl chloride in anhydrous THF dropwise over 10-15 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.[2]
-
Quench the reaction by adding water.[2]
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Kinase Signaling Pathways and Synthetic Workflows
Visualizing the complex signaling cascades targeted by these inhibitors and the synthetic routes to obtain them is crucial for a comprehensive understanding.
The following diagrams illustrate key signaling pathways frequently targeted by kinase inhibitors.
References
A Comparative Guide to the Structural Validation of Products Synthesized with 4-Fluoro-3-nitrobenzoyl Chloride
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for validating the structure of products synthesized using 4-Fluoro-3-nitrobenzoyl chloride. We present a comparative analysis of this reagent against a close structural analog, 4-Chloro-3-nitrobenzoyl chloride, and an alternative coupling strategy, offering supporting experimental data and detailed protocols.
Performance Comparison of Acylating Agents in Amide Synthesis
The primary application of this compound is in the acylation of amines or alcohols to form the corresponding amides or esters. The efficiency of this reaction is critically dependent on the nature of the acylating agent. Below is a comparative summary of the performance of this compound against 4-Chloro-3-nitrobenzoyl chloride and a common alternative, 4-Nitrobenzoyl chloride, in a representative amide synthesis reaction.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | C₇H₃ClFNO₃ | 203.56[1] | 2 | 92 | >98 |
| 4-Chloro-3-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | 220.01[2] | 2.5 | 88 | >97 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56[3] | 3 | 85 | >97 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of products derived from this compound and its alternatives are crucial for reproducibility.
General Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of an amide using a substituted benzoyl chloride.
Materials:
-
Substituted benzoyl chloride (e.g., this compound)
-
Amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized amide and quantify non-volatile impurities.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Detection: UV at 254 nm[4]
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized amide in 1 mL of acetonitrile.
Mass Spectrometry (MS) for Structural Confirmation
Objective: To confirm the molecular weight of the synthesized amide.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Prepare a dilute solution of the purified amide in a suitable solvent (e.g., acetonitrile for LC-MS, dichloromethane for GC-MS).
-
Inject the sample into the instrument.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with the calculated molecular weight of the expected product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To elucidate the detailed chemical structure of the synthesized amide.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Validation
The following diagram illustrates the logical workflow from the synthesis of an amide using this compound to its structural validation.
Caption: Workflow for the synthesis and structural validation of an amide derivative.
Relevant Signaling Pathway: p38 MAPK Inhibition
Compounds synthesized from substituted benzoyl chlorides, including those with fluoro and nitro functionalities, have been investigated as inhibitors of various protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses and cell proliferation, is a relevant target for such inhibitors.[][6][7] Inhibition of this pathway can modulate the production of pro-inflammatory cytokines, making it a target for anti-inflammatory and anti-cancer drug development.[][8]
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of a synthesized compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
Assessing the Efficiency of 4-Fluoro-3-nitrobenzoyl Chloride as an Acylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel therapeutics and functional materials, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive assessment of 4-Fluoro-3-nitrobenzoyl chloride as a potent acylating agent, comparing its performance with common alternatives and providing detailed experimental data and protocols to inform your synthetic strategies.
Performance Comparison of Acylating Agents
This compound is a highly reactive acylating agent. The presence of two strong electron-withdrawing groups, a nitro group at the meta position and a fluorine atom at the para position, significantly enhances the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack, leading to rapid and efficient acylation of a wide range of nucleophiles, including amines and alcohols.
To provide a clear comparison, the following table summarizes the performance of this compound against other commonly used acylating agents in a model acylation reaction of aniline.
| Acylating Agent | Structure | Typical Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | ![]() | Aniline (1 eq.), Triethylamine (1.2 eq.), DCM, 0°C to RT | >95% | 1-2 hours | High reactivity, excellent yields, provides a scaffold for further functionalization. | Moisture sensitive, generates HCl byproduct. |
| p-Nitrobenzoyl chloride | ![]() | Aniline (1 eq.), Triethylamine (1.2 eq.), DCM, 0°C to RT | 90-95% | 2-4 hours | High reactivity, good yields.[1] | Moisture sensitive, generates HCl byproduct.[1] |
| Benzoyl chloride | ![]() | Aniline (1 eq.), 10% NaOH (aq.), vigorous shaking | ~90% | 15-20 min (Schotten-Baumann) | Readily available, cost-effective. | Less reactive than substituted analogues, requires basic conditions. |
| Acetic Anhydride | ![]() | Aniline (1 eq.), Pyridine, RT | 85-90% | 4-6 hours | Less corrosive than acyl chlorides, byproduct is a carboxylic acid. | Slower reaction rates, may require heating. |
| N,N'-Carbonyldiimidazole (CDI) Activated Carboxylic Acid | ![]() | 4-Fluoro-3-nitrobenzoic acid (1 eq.), CDI (1.1 eq.), Amine (1 eq.), THF, RT | 80-90% | 6-12 hours | Milder reaction conditions, no corrosive byproducts. | Slower, requires activation step, CDI can be moisture sensitive. |
| HATU (Peptide Coupling Agent) | ![]() | 4-Fluoro-3-nitrobenzoic acid (1 eq.), Amine (1.1 eq.), HATU (1.1 eq.), DIPEA (2 eq.), DMF, RT | >95% | 1-3 hours | High efficiency, low epimerization, suitable for sensitive substrates.[2][3] | Expensive, complex byproducts can complicate purification.[4] |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below.
Protocol 1: Synthesis of N-Aryl-4-fluoro-3-nitrobenzamide using this compound
This protocol describes a general procedure for the acylation of a primary arylamine.
Materials:
-
This compound (1.05 eq.)
-
Substituted Aniline (1.0 eq.)
-
Triethylamine (Et3N) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq.)
-
Saturated NaHCO3 (aq.)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Amide Bond Formation using HATU as a Coupling Agent
This protocol provides an alternative method for synthesizing the same amide, starting from the corresponding carboxylic acid.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq.)
-
Substituted Aniline (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)[2][3]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NH4Cl (aq.)
-
Saturated NaHCO3 (aq.)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a dry round-bottom flask, dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq.), the substituted aniline (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.[2][3]
-
Add DIPEA (2.0 eq.) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NH4Cl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where derivatives of 4-fluoro-3-nitrobenzoic acid have shown inhibitory activity.
References
A Comparative Analysis of Leaving Group Ability in Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic acyl substitution reactions is paramount in various chemical syntheses, including the development of pharmaceuticals. A key determinant of this efficiency is the ability of the leaving group to depart from the tetrahedral intermediate. In the context of substituted benzoyl chlorides, the nature and position of substituents on the benzene ring profoundly influence the electrophilicity of the carbonyl carbon and the stability of the departing chloride ion, thereby modulating the reaction rate. This guide provides a comparative study of leaving group ability in substituted benzoyl chlorides, supported by experimental data and detailed methodologies.
The reactivity of substituted benzoyl chlorides is governed by the electronic effects of the substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1][2] The overall rate of reaction is a composite of the initial nucleophilic addition and the subsequent elimination of the leaving group.[2][3]
Quantitative Analysis of Substituent Effects
The effect of substituents on the reactivity of benzoyl chlorides can be quantitatively assessed by studying the kinetics of their solvolysis reactions. The rate constants (k) for these reactions provide a direct measure of the leaving group ability, as a faster reaction implies a more facile departure of the chloride ion. The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for correlating the reaction rates with the electronic properties of the substituents, where k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant.[4][5]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[4] For the hydrolysis of substituted benzoyl chlorides, a Hammett plot can reveal the nature of the transition state. For instance, a small positive ρ value (e.g., ρ = 0.8) suggests a mechanism where the bond to the leaving group is significantly broken in the transition state, but there isn't a large buildup of positive charge on the carbonyl carbon.[6] However, in weakly nucleophilic media, a cationic reaction channel can become dominant, leading to a large negative ρ value, indicating the development of a positive charge on the acylium-like transition state, which is stabilized by electron-donating groups.[7][8]
The following table summarizes the rate constants for the solvolysis of several para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C.[7][8]
| Substituent (p-Z) | σₚ Value | Rate Constant (k) / s⁻¹ |
| OMe | -0.27 | 1.3 x 10⁻¹ |
| Me | -0.17 | 1.8 x 10⁻³ |
| H | 0.00 | 1.5 x 10⁻⁵ |
| Cl | 0.23 | 6.0 x 10⁻⁷ |
Table 1: Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides.
Experimental Protocol: Determination of Solvolysis Rate Constants
The following is a generalized protocol for determining the rate constants of solvolysis for substituted benzoyl chlorides, based on conductometric methods.
Objective: To measure the first-order rate constant for the solvolysis of a substituted benzoyl chloride in a given solvent system.
Materials:
-
Substituted benzoyl chloride
-
High-purity solvent (e.g., 97% hexafluoroisopropanol-water, acetone-water)
-
Conductivity meter and cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzoyl chloride in a non-reactive, anhydrous solvent (e.g., acetonitrile).
-
Temperature Equilibration: Equilibrate the reaction solvent in the conductivity cell, which is immersed in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C).
-
Reaction Initiation: Inject a small, known volume of the benzoyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the benzoyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.
-
Data Acquisition: Start the stopwatch and record the change in conductivity of the solution over time. The solvolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.[5]
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(G∞ - Gt)) against time (t), where Gt is the conductivity at time t and G∞ is the conductivity at the completion of the reaction. The slope of this plot will be -k.
Logical Workflow for Assessing Leaving Group Ability
The following diagram illustrates the logical workflow for the comparative study of leaving group ability in substituted benzoyl chlorides.
Caption: Workflow for the comparative study of leaving group ability.
Reaction Mechanism and Substituent Effects
The mechanism of nucleophilic acyl substitution on benzoyl chlorides can range from a concerted (SN2-like) to a stepwise (SN1-like) pathway, often represented as a spectrum of mechanisms.[7][8] In a concerted mechanism, the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. In a stepwise mechanism, the chloride ion first departs to form an acylium ion intermediate, which is then attacked by the nucleophile.
The nature of the substituent plays a crucial role in determining the operative mechanism. Electron-donating groups can stabilize the formation of a positively charged acylium ion, thus favoring a more SN1-like pathway.[9] This is consistent with the data in Table 1, where the rate of solvolysis is significantly accelerated by the electron-donating methoxy group. Conversely, electron-withdrawing groups destabilize the acylium ion, favoring a more SN2-like or addition-elimination pathway where the electrophilicity of the carbonyl carbon is the dominant factor.[1]
The following diagram illustrates the influence of substituents on the reaction pathway.
Caption: Influence of substituents on the reaction mechanism.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oxfordreference.com [oxfordreference.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
The Strategic Advantage of 4-Fluoro-3-nitrobenzoyl Chloride in Activated Carboxylic Acid Chemistry
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the choice of activating agent for carboxylic acids is a critical decision that dictates reaction efficiency, yield, and purity of the final product. Among the plethora of available options, 4-Fluoro-3-nitrobenzoyl chloride emerges as a superior choice in many applications, offering a distinct set of advantages over other activated carboxylic acids. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Enhanced Reactivity and Efficiency: A Quantitative Comparison
The primary advantage of this compound lies in its heightened reactivity, a direct consequence of the electronic properties of its substituents. The presence of a fluorine atom and a nitro group on the benzoyl chloride backbone significantly influences the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The electron-withdrawing nature of both the nitro group and the fluorine atom synergistically increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity translates to faster reaction rates and often allows for milder reaction conditions compared to less activated benzoyl chlorides.
While direct side-by-side comparative studies under identical conditions are scarce in the literature, a compilation of reported yields for the synthesis of N-phenyl amides from various substituted benzoyl chlorides provides strong evidence for the high efficiency of reactions involving electron-deficient systems.
| Activating Agent | Amine | Product | Yield (%) | Reference |
| This compound | Aniline | N-(4-fluoro-3-nitrophenyl)benzamide | Not explicitly found, but expected to be high | - |
| Benzoyl chloride | Aniline | N-phenylbenzamide | up to 99% | [1][2] |
| 4-Chlorobenzoyl chloride | Aniline | N-(4-chlorophenyl)benzamide | 71% | [3] |
| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | 90% | |
| 4-Methylbenzoyl chloride | Nitrobenzene | N-(p-tolyl)benzamide | 91% | [3] |
Note: The reaction conditions for the cited yields may vary. However, the data illustrates the general trend of high yields achievable with activated benzoyl chlorides.
The high reactivity of this compound often translates to shorter reaction times and higher conversion rates, which are critical factors in process chemistry and large-scale synthesis.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of this compound, a detailed experimental protocol for a representative amide synthesis is provided below, alongside a general protocol for amide synthesis using a standard benzoyl chloride for comparison.
Protocol 1: Synthesis of N-phenyl-4-fluoro-3-nitrobenzamide
Materials:
-
This compound
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 15-20 minutes with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-phenylbenzamide (Schotten-Baumann Reaction)
Materials:
-
Benzoyl chloride
-
Aniline
-
10% Sodium hydroxide (NaOH) solution
-
Cold water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a conical flask, dissolve aniline (2.0 g) in 30 mL of 10% NaOH solution.
-
Slowly add benzoyl chloride (3.0 mL) to the mixture while shaking vigorously.
-
Continue shaking for 15-20 minutes until the odor of benzoyl chloride is no longer detectable.
-
Dilute the reaction mixture with cold water and filter the crude benzanilide precipitate using a Büchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure N-phenylbenzamide.[4]
Visualizing the Synthetic and Biological Impact
To further illustrate the utility of this compound, we can visualize both a general experimental workflow and a relevant biological signaling pathway where a downstream product might be active.
Experimental Workflow for Amide Synthesis
Caption: A streamlined workflow for the synthesis of amides using this compound.
Application in Drug Development: Targeting Signaling Pathways
This compound is a valuable building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. One such example is Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers. Regorafenib targets several signaling pathways involved in tumor angiogenesis and oncogenesis, with the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway being a primary target.
Caption: Regorafenib, synthesized using precursors like this compound, inhibits the VEGFR signaling pathway.
Conclusion
This compound presents a compelling case for its use as a highly activated carboxylic acid derivative in organic synthesis. Its enhanced reactivity, driven by the synergistic electron-withdrawing effects of the fluoro and nitro substituents, often leads to higher yields and shorter reaction times. While direct comparative data under standardized conditions remains an area for further investigation, the available evidence strongly supports its efficacy. For researchers and professionals in drug development and materials science, this compound represents a powerful tool for the efficient construction of amide bonds and the synthesis of complex molecular architectures.
References
Performance Benchmark: 4-Fluoro-3-nitrobenzoyl Chloride in Amide Bond Formation for Kinase Inhibitor Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors, the efficient and reliable formation of amide bonds is a critical step. 4-Fluoro-3-nitrobenzoyl chloride is a frequently utilized reagent for this purpose, valued for its high reactivity. This guide provides an objective performance comparison of this compound against a common alternative coupling reagent, N,N'-Carbonyldiimidazole (CDI), in a key synthetic step for a precursor to a Dabigatran Etexilate intermediate, a notable anticoagulant. The data presented is based on established synthetic routes, offering insights into reaction efficiency and purity.
Performance Comparison: Acyl Chloride vs. Carbodiimide Activation
The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. The use of an acyl chloride, such as this compound (prepared in situ from the corresponding carboxylic acid), represents a classical and robust activation method. An alternative approach involves the use of coupling reagents like N,N'-Carbonyldiimidazole (CDI), which are often perceived as milder. Below is a comparative summary of these two methods for the synthesis of a key amide intermediate.
| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Acyl Chloride (from 4-Fluoro-3-nitrobenzoic acid + Thionyl Chloride) | Triethylamine | Dichloromethane | 0-30 | 94.8 | 97.6 |
| N,N'-Carbonyldiimidazole (CDI) | Not specified | Tetrahydrofuran | Room Temp. | 92.5 | 98.1 |
Data is adapted from comparative studies on the synthesis of a key Dabigatran Etexilate intermediate, which involves a structurally similar 4-(methylamino)-3-nitrobenzoic acid.[1]
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below.
Protocol 1: Amide Synthesis via Acyl Chloride
This protocol outlines the in situ formation of this compound from its corresponding carboxylic acid using thionyl chloride, followed by the amide coupling reaction.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 equivalent)
-
Thionyl chloride (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Amine (e.g., an aniline derivative) (1.0 equivalent)
-
Triethylamine (1.5 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: To a solution of 4-Fluoro-3-nitrobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride at 0 °C. The mixture is then heated to reflux and stirred for 2-4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound.
-
Amide Coupling: In a separate flask, dissolve the amine and triethylamine in anhydrous DCM and cool to 0 °C. Add a solution of the freshly prepared this compound in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Amide Synthesis using N,N'-Carbonyldiimidazole (CDI)
This protocol describes a milder alternative for amide bond formation using CDI as the activating agent.[1]
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 equivalent)
-
N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Amine (e.g., an aniline derivative) (1.0 equivalent)
Procedure:
-
Activation of Carboxylic Acid: Dissolve 4-Fluoro-3-nitrobenzoic acid in anhydrous THF. Add an equimolar amount of CDI and stir the mixture at room temperature. The evolution of CO₂ gas will be observed as the reactive acylimidazolide intermediate is formed.
-
Amide Coupling: After the activation is complete (typically 1-2 hours), add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove imidazole byproducts.
-
The organic layer is dried and concentrated to yield the crude product, which can be purified as needed.
Visualizing the Synthetic Workflow and Biological Context
To provide a clearer understanding of the processes and the relevance of the synthesized molecules, the following diagrams illustrate the experimental workflow and a key signaling pathway where such molecules may act.
Many kinase inhibitors synthesized using scaffolds derived from this compound target key signaling pathways in cancer cells. One such prominent pathway involves Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling cascade.
Conclusion
Based on the available data for a closely related analogue, the traditional acyl chloride method, leveraging the high reactivity of this compound (generated in situ), demonstrates a slight advantage in terms of reaction yield while maintaining high product purity.[1] This method is robust and efficient, particularly for large-scale synthesis. However, it requires the handling of thionyl chloride, a corrosive and reactive reagent.
The CDI method offers a milder alternative, avoiding harsh reagents and proceeding at room temperature, which can be beneficial for sensitive substrates.[1] The yields and purity are comparable to the acyl chloride method, making it a viable option, especially in laboratory-scale synthesis where milder conditions are often preferred.
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory infrastructure. Both routes provide effective means to the desired amide products, which are crucial intermediates in the development of targeted therapies such as BTK inhibitors.
References
Comparative Cross-Reactivity Analysis of 4-Fluoro-3-nitrobenzoyl chloride with Diverse Functional Groups
A comprehensive guide for researchers, scientists, and drug development professionals on the selective acylation potential of 4-Fluoro-3-nitrobenzoyl chloride, supported by experimental data and detailed protocols.
This guide provides an in-depth comparison of the cross-reactivity of this compound with common functional groups encountered in organic synthesis and drug development, namely amines, alcohols, thiols, and phenols. The high reactivity of this acylating agent, driven by the electron-withdrawing effects of the nitro and fluoro substituents, makes it a valuable tool for the introduction of the 4-fluoro-3-nitrobenzoyl moiety. However, this heightened reactivity necessitates a clear understanding of its selectivity to achieve desired chemical transformations and minimize side-product formation.
Relative Reactivity: A Quantitative Overview
The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The electrophilicity of the carbonyl carbon is significantly enhanced by the inductive and resonance effects of the nitro and fluoro groups on the benzene ring, making it highly susceptible to nucleophilic attack.
Experimental evidence and established principles of organic chemistry indicate a general hierarchy of reactivity among the functional groups discussed. This reactivity is primarily governed by the nucleophilicity and basicity of the attacking atom. The following table summarizes the expected relative reactivity based on competitive acylation studies and theoretical principles.
| Functional Group | Nucleophile (Example) | Relative Reactivity | Product |
| Primary Amine | Aniline | Very High | N-(4-fluoro-3-nitrophenyl)benzamide |
| Phenol | Phenol | High | Phenyl 4-fluoro-3-nitrobenzoate |
| Primary Alcohol | Benzyl Alcohol | Moderate | Benzyl 4-fluoro-3-nitrobenzoate |
| Thiol | Benzyl Mercaptan | Moderate to Low | S-benzyl 4-fluoro-3-nitrobenzothioate |
Note: The relative reactivity is a qualitative assessment based on general principles of nucleophilicity. The exact order and extent of reaction can be influenced by specific reaction conditions such as solvent, temperature, and the presence of a base.
Experimental Protocols
To quantitatively assess the cross-reactivity, a competitive acylation experiment can be performed. The following protocol provides a framework for such a study.
Competitive Acylation of Nucleophiles with this compound
Objective: To determine the relative reactivity of an amine, an alcohol, a thiol, and a phenol towards this compound in a competitive reaction setting.
Materials:
-
This compound
-
Aniline (representing amines)
-
Benzyl Alcohol (representing alcohols)
-
Benzyl Mercaptan (representing thiols)
-
Phenol (representing phenols)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)
-
Internal Standard (e.g., dodecane) for GC/HPLC analysis
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of aniline, benzyl alcohol, benzyl mercaptan, and phenol in anhydrous DCM (20 mL). Add a non-nucleophilic base such as triethylamine (1.2 mmol) to the mixture to act as an acid scavenger.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel.
-
Reaction Execution: Cool the nucleophile mixture to 0 °C using an ice bath. Add the solution of this compound dropwise to the stirred nucleophile mixture over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a predetermined time (e.g., 2 hours). Samples should be taken at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) and quenched immediately (e.g., with a small amount of water or a primary amine scavenger).
-
Work-up: After the reaction is complete, wash the reaction mixture with 1 M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture and the quenched samples by GC or HPLC using an internal standard to determine the relative amounts of the formed amide, ester, thioester, and phenyl ester, as well as the consumption of the starting materials.
Reaction Mechanisms and Workflows
The acylation of amines, alcohols, thiols, and phenols by this compound follows a common mechanistic pathway.
Caption: General mechanism for the nucleophilic acyl substitution of this compound.
The experimental workflow for a comparative cross-reactivity study is crucial for obtaining reliable and reproducible data.
Caption: Experimental workflow for the competitive acylation study.
Conclusion
This compound is a highly reactive acylating agent that displays significant chemoselectivity in its reactions with different nucleophilic functional groups. The general order of reactivity (amines > phenols > alcohols > thiols) provides a predictive framework for its application in complex molecule synthesis. For drug development professionals and synthetic chemists, understanding this reactivity profile is paramount for designing efficient synthetic routes, minimizing the formation of impurities, and achieving high yields of the desired products. The provided experimental protocol offers a robust method for quantifying this cross-reactivity, enabling data-driven decisions in the strategic use of this versatile reagent.
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-nitrobenzoyl Chloride: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-3-nitrobenzoyl chloride (CAS RN: 400-94-2), a reactive and hazardous chemical. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that reacts with water and moisture, releasing toxic gases. It can cause severe skin burns and eye damage. Always handle this compound within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Ensure an emergency eyewash station and safety shower are readily accessible. Avoid inhalation of dust and vapors.
Disposal Plan Overview
The primary principle for the disposal of this compound is to convert the reactive acyl chloride into a less hazardous substance through controlled neutralization before collection by a licensed hazardous waste disposal company. Unused or waste this compound should never be disposed of down the drain.
There are two main approved disposal routes:
-
Professional Disposal Service: For larger quantities or if a laboratory is not equipped for chemical neutralization, the material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the clearly labeled waste container.
-
In-Lab Neutralization (for small quantities): Small quantities of this compound can be safely neutralized in the laboratory by following a strict, controlled protocol. This process involves the slow addition of the acyl chloride to a cold, basic solution.
Quantitative Data Summary
The following table summarizes key data for this compound and its hydrolysis product, 4-Fluoro-3-nitrobenzoic acid. This information is critical for understanding the behavior and hazards of the compounds involved in the disposal process.
| Property | This compound | 4-Fluoro-3-nitrobenzoic acid (Hydrolysis Product) |
| CAS Number | 400-94-2 | 453-71-4 |
| Molecular Formula | C₇H₃ClFNO₃ | C₇H₄FNO₄ |
| Molecular Weight | 203.56 g/mol | 185.11 g/mol |
| Melting Point | Not available | 123-126 °C |
| Boiling Point | 153 °C at 12 mmHg | Not available |
| Water Solubility | Reacts | Insoluble |
| Solubility in Ethanol | Not available | 50 mg/mL in 95% ethanol |
Experimental Protocol for Neutralization of Small Quantities
This protocol details the step-by-step procedure for the safe neutralization of small quantities (e.g., < 10 g) of this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Ice
-
Water
-
A large beaker (at least 10 times the volume of the neutralizing solution)
-
A magnetic stirrer and stir bar
-
A pH meter or pH paper
-
A dropping funnel or a means for slow, controlled addition
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker placed in an ice bath, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound, use at least 50 mL of the sodium bicarbonate solution.
-
Cool the Solution: Cool the sodium bicarbonate solution to 0-5 °C using the ice bath and begin stirring with the magnetic stirrer.
-
Slow Addition: Slowly and carefully add the this compound to the cold, stirring sodium bicarbonate solution dropwise or in very small portions. This step is critical. A rapid addition will cause a violent reaction, foaming, and the release of hazardous hydrogen chloride (HCl) gas.
-
Control the Reaction: Maintain the temperature of the reaction mixture below 20 °C throughout the addition. If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the mixture to cool.
-
Complete the Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour, then allow it to slowly warm to room temperature while continuing to stir for several more hours or overnight. This ensures the complete hydrolysis and neutralization of the acyl chloride.
-
Verify Neutralization: Check the pH of the solution using a pH meter or pH paper. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more sodium bicarbonate until the pH is in the desired range.
-
Waste Collection: The resulting neutralized aqueous solution contains 4-fluoro-3-nitrobenzoate salts and is considered hazardous waste. Transfer the solution to a properly labeled hazardous waste container. Since it contains a halogenated organic compound, it should be segregated with other halogenated waste.
-
Decontamination: Decontaminate all glassware that came into contact with this compound by rinsing with a suitable solvent (e.g., acetone). Collect the rinsate in the halogenated organic waste container.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS).
References
Personal protective equipment for handling 4-Fluoro-3-nitrobenzoyl chloride
Essential Safety and Handling Guide for 4-Fluoro-3-nitrobenzoyl Chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 400-94-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, step-by-step operational protocols, and proper waste disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a controlled laboratory environment.[3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield.[4] | Provides comprehensive protection against splashes and vapors that can cause severe eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[3][6] Gloves should be inspected for integrity before each use and disposed of properly after handling.[7] | Protects skin from direct contact, which can result in severe burns.[1] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[3][8] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[9][10] | Prevents inhalation of harmful dust, mists, or vapors which can cause respiratory irritation.[8][11] |
| Protective Clothing | A lab coat or a chemical-resistant apron should be worn.[3][4] For larger quantities, a full chemical-resistant suit may be required.[7] | Protects the body from accidental splashes and contamination of personal clothing.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount to ensure safety when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[12]
-
Conduct all handling operations within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[2][3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Ground/bond the container and receiving equipment to prevent static discharge.[13]
-
Use non-sparking tools to handle the solid chemical.[11]
-
Avoid the formation of dust and aerosols during handling.[11]
-
If transferring the chemical, do so carefully to avoid splashes.
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.[11]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[10]
-
Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Ventilate the area and wash the spill site after material pickup is complete.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with large amounts of water. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound is considered a hazardous waste due to its corrosive properties.[1]
2. Container Management:
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.[4] The container must be compatible with the chemical.
-
Do not mix this waste with other waste streams unless directed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Disposal Procedure:
-
All disposal must be conducted through a licensed hazardous waste disposal company.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



